molecular formula C10H13NO2 B1167335 barnidipine hydrochloride CAS No. 104757-54-2

barnidipine hydrochloride

Cat. No.: B1167335
CAS No.: 104757-54-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barnidipine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

104757-54-2

Molecular Formula

C10H13NO2

Synonyms

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [S-(R*,S*)]-

Origin of Product

United States

Foundational & Exploratory

stereospecific synthesis of barnidipine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereospecific Synthesis of Barnidipine Hydrochloride

Abstract

This compound is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its high potency, vasoselectivity, and long duration of action in the treatment of hypertension.[1][2] Its molecular structure contains two stereogenic centers, resulting in four possible stereoisomers. The therapeutic agent is a single, stereochemically pure enantiomer: (+)-(3'S,4S)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride.[3][4] It is the (S,S) isomer that is the most potent and longest-acting of the four, making stereochemical control paramount in its synthesis.[5][6] This guide provides a detailed examination of the core synthetic strategies employed to achieve the requisite stereospecificity, focusing on the industrially prevalent method of chiral resolution and exploring modern asymmetric approaches.

The Stereochemical Challenge and Retrosynthetic Overview

The efficacy of barnidipine is intrinsically linked to its specific (3'S,4S) configuration. This necessitates a synthetic approach that can precisely control the stereochemistry at both the C4 position of the dihydropyridine ring and the C3' position of the N-benzylpyrrolidinyl moiety.

A retrosynthetic analysis of barnidipine reveals three key building blocks:

  • A: (S)-1-benzyl-3-hydroxypyrrolidine: This commercially available or synthetically accessible chiral building block provides the (S) stereocenter in the side chain.

  • B: A 1,4-dihydropyridine core: This is constructed via the classic Hantzsch dihydropyridine synthesis.

  • C: m-Nitrobenzaldehyde: The aryl substituent at the C4 position.

The primary synthetic challenge lies in establishing the (S) stereocenter at the C4 position of the dihydropyridine ring and coupling it with the (S)-pyrrolidinol without epimerization.

The Hantzsch Reaction: Constructing the Dihydropyridine Core

The foundational chemistry for barnidipine's core structure is the Hantzsch dihydropyridine synthesis, a multicomponent reaction first reported in 1881.[7] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or an equivalent).[8][9]

The generally accepted mechanism proceeds through two key intermediates:

  • Knoevenagel Condensation: Reaction of the aldehyde (m-nitrobenzaldehyde) with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound.[8]

  • Enamine Formation: Reaction of the second β-ketoester equivalent with ammonia to generate a β-enamino ester.[8]

  • Cyclization: A Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine ring.[10][11]

Hantzsch_Mechanism Figure 1: Simplified Hantzsch Reaction Mechanism Aldehyde Aldehyde (m-Nitrobenzaldehyde) Knoevenagel Knoevenagel Adduct (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester 1 Ketoester1->Knoevenagel Ketoester2 β-Ketoester 2 Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Figure 1: Simplified Hantzsch Reaction Mechanism

While efficient for creating the 1,4-DHP scaffold, the standard Hantzsch synthesis using achiral reactants produces a racemic mixture when the C4 substituent is not symmetric, necessitating a downstream strategy for stereocontrol.

Primary Strategy: Synthesis via Chiral Resolution

The most established and industrially scalable route to (3'S,4S)-barnidipine involves the synthesis of a racemic key intermediate, followed by classical resolution to separate the desired enantiomer.

Step 1: Synthesis of Racemic Dihydropyridine Carboxylic Acid

The synthesis begins with a modified Hantzsch reaction to produce the racemic intermediate, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.

A common pathway involves reacting 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate with methyl 3-aminobut-2-enoate. The resulting dihydropyridine product contains a 2-cyanoethyl ester, which can be selectively hydrolyzed under basic conditions to yield the racemic carboxylic acid.[3]

Step 2: Chiral Resolution of the Diastereomeric Salts

This is the pivotal step for establishing the C4 stereocenter. The racemic carboxylic acid is treated with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts exhibit different solubilities in a given solvent system, allowing for separation via fractional crystallization.[12]

Various resolving agents have been successfully employed, including naturally occurring Cinchona alkaloids like cinchonidine and quinidine.[13] The choice of solvent is critical for achieving efficient separation and high diastereomeric excess. For example, a DMF/water mixture has been shown to be effective.[13]

After separation, the less soluble diastereomeric salt containing the desired (R)-enantiomer of the acid is isolated. A subsequent acidification step liberates the enantiomerically pure (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.[6]

Chiral_Resolution_Workflow Figure 2: Workflow for Chiral Resolution cluster_0 Resolution Process cluster_1 Outputs Racemic_Acid Racemic (R/S)-Acid Intermediate Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., Cinchonidine) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Acidification Acidification (Liberates free acid) Filtration->Acidification Less Soluble (R)-Acid Salt Mother_Liquor Mother Liquor (Contains S-Acid Salt) Filtration->Mother_Liquor More Soluble Pure_R_Acid Enantiopure (R)-Acid Acidification->Pure_R_Acid

Caption: Figure 2: Workflow for Chiral Resolution

Step 3: Stereospecific Esterification

The final key transformation is the coupling of the enantiopure (R)-acid with (S)-1-benzyl-3-hydroxypyrrolidine. This esterification reaction must proceed without causing racemization at either stereocenter. The reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at low temperatures.[3][6] The resulting activated acid is then reacted with the chiral alcohol to form the final diester, (3'S,4S)-barnidipine.

Step 4: Salt Formation

The barnidipine free base is converted to its hydrochloride salt, typically by treatment with a solution of hydrogen chloride in a suitable organic solvent. This enhances the compound's stability and aqueous solubility for formulation.[14]

Alternative Strategy: Asymmetric Synthesis

While resolution is a robust method, modern synthetic chemistry strives for more atom-economical asymmetric approaches that generate the desired stereoisomer directly.

Organocatalytic Asymmetric Hantzsch Reaction

Significant progress has been made in developing organocatalytic methods for the enantioselective synthesis of 1,4-DHPs.[2][15] Chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional catalysts like thioureas and cinchona alkaloids, can catalyze the Hantzsch reaction to produce the 1,4-DHP core with high enantioselectivity.[16][17]

These catalysts operate by creating a chiral environment around the reactants, directing the nucleophilic attack of the enamine onto the Knoevenagel intermediate from a specific face, thus favoring the formation of one enantiomer over the other.[16] While highly promising, optimizing these reactions for industrial-scale production of a specific target like barnidipine can be challenging.

Asymmetric_Synthesis_Concept Figure 3: Concept of Asymmetric Organocatalysis cluster_reactants Achiral Starting Materials Aldehyde m-Nitrobenzaldehyde Reaction One-Pot Asymmetric Hantzsch Reaction Aldehyde->Reaction Ketoester1 β-Ketoester 1 Ketoester1->Reaction Ketoester2 β-Ketoester 2 Ketoester2->Reaction Ammonia Ammonia Source Ammonia->Reaction Catalyst Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) Catalyst->Reaction controls stereochemistry Product Enantioenriched (S)-DHP Intermediate Reaction->Product

Caption: Figure 3: Concept of Asymmetric Organocatalysis

Key Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from literature procedures.[3][6] They must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of (R/S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
  • Synthesize 3-(2-cyanoethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate via a Hantzsch-type condensation of methyl 3-aminocrotonate and 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate in a suitable solvent like ethanol, with heating.

  • After cooling and isolation of the product, add the compound to a mixture of aqueous sodium hydroxide solution and a co-solvent such as 1,2-dimethoxyethane at approximately 30°C.

  • Stir the reaction mixture for 2-3 hours to effect selective hydrolysis of the cyanoethyl ester.

  • Dilute the reaction mixture with water and perform an extraction with a non-polar solvent (e.g., dichloromethane) to remove organic impurities.

  • Carefully acidify the aqueous phase to a pH of ~3.0 with 10% hydrochloric acid.

  • The racemic carboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.

Protocol 2: Esterification to form (3'S,4S)-Barnidipine
  • Suspend enantiomerically pure (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM) and cool the mixture to -20°C under an inert atmosphere.

  • Slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature below -15°C. Stir for 1 hour to ensure complete formation of the acid chloride.

  • In a separate flask, prepare a solution of (S)-1-benzylpyrrolidin-3-ol in anhydrous DCM.

  • Add the solution of the chiral alcohol to the activated acid chloride mixture at -25°C.

  • Allow the reaction to stir for 2-3 hours at this temperature.

  • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product into DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure (3'S,4S)-barnidipine free base.

Quality Control and Impurity Profiling

Ensuring the stereochemical purity of the final Active Pharmaceutical Ingredient (API) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for separating and quantifying the enantiomers and diastereomers of barnidipine.[18]

During process development, several key impurities have been identified, synthesized, and characterized to establish robust quality control measures.[3][19][20]

Impurity NameStructure DescriptionProbable Origin
Diastereomer (3'S,4R )-BarnidipineIncomplete resolution of the carboxylic acid intermediate (12), leading to the presence of the (S)-acid enantiomer which then reacts with the (S)-pyrrolidinol.[3]
Oxidation Product 3-((S)-1-benzylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl) pyridine -3,5-dicarboxylateOxidation of the 1,4-dihydropyridine ring to the aromatic pyridine ring. Can occur during synthesis or upon storage.[3]
Transesterification Product (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateReaction of the carboxylic acid intermediate with ethanol, often used as a recrystallization solvent.[3]
Analogue Impurity (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylatePresence of ethyl 3-aminobut-2-enoate as an impurity in the methyl 3-aminobut-2-enoate starting material.[3]
Table 1: Common Process-Related Impurities in Barnidipine Synthesis

Conclusion

The is a well-refined process that hinges on the precise control of two key stereocenters. The dominant industrial strategy effectively utilizes the classical Hantzsch reaction to build the racemic dihydropyridine core, followed by an efficient chiral resolution of a carboxylic acid intermediate to establish the crucial C4-(S) stereochemistry. The final, carefully controlled esterification with a chiral pyrrolidinol building block furnishes the desired (3'S,4S) active pharmaceutical ingredient. While this method is proven and scalable, ongoing research into catalytic asymmetric syntheses promises more elegant and atom-economical routes for the future production of this important antihypertensive agent. A thorough understanding of the synthetic pathway and potential impurity formation is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions - PMC.
  • General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC) - DergiPark.
  • First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives.
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
  • Public Assessment Report - Geneesmiddeleninformatiebank.
  • Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist.
  • Barnidipine | C27H29N3O6 | CID 443869 - PubChem - NIH.
  • An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine - ResearchGate.
  • A Review on the Methods of Preparing 1,4-dihydropyridine derivatives - Communications In Catalysis.
  • Barnidipine, a long-acting slow onset calcium antagonist - PubMed.
  • Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - PMC.
  • A Review on Barnidipine: A Novel Calcium Antagonist - ResearchGate.
  • Synthesis and characterization of impurities of this compound, an antihypertensive drug substance - PubMed.
  • Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance - ResearchGate.
  • PROCESS FOR PREPARATION OF BARNIDIPINE - European Patent Office - EP 3168215 A2 - Googleapis.com.
  • EP3168215A2 - Process for preparation of barnidipine - Google Patents.
  • Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review International Journal of ChemTech Research.
  • CN101643469A - Synthesis process of this compound - Google Patents.
  • CN101643469B - Synthesis process of this compound - Google Patents.
  • (Open Access) A Review on Barnidipine: A Novel Calcium Antagonist (2007) | Toshiharu Sakai | 7 Citations - SciSpace.
  • Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column | Request PDF - ResearchGate.
  • This compound synthesis process - Eureka | Patsnap.
  • Structure of this compound (1). - ResearchGate.
  • Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI.
  • CAS 104757-53-1: this compound | CymitQuimica.

Sources

Barnidipine Hydrochloride: A Physicochemical and Analytical Compendium

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Stereochemical Configuration

Barnidipine Hydrochloride represents a sophisticated evolution in the 1,4-dihydropyridine (DHP) class of calcium channel blockers. Unlike early-generation racemates (e.g., nifedipine), Barnidipine is engineered with high stereochemical precision to maximize vascular selectivity and duration of action.

Structural Logic

The molecule features two critical chiral centers:

  • C4 of the Dihydropyridine Ring: Determines the orientation of the aryl group (3-nitrophenyl) relative to the DHP plane.

  • C3' of the Pyrrolidine Side Chain: The ester side chain contains a benzyl-pyrrolidinyl moiety.

Clinical Isomer: The pharmacologically active substance is the (3'S, 4S) isomer.[1] This specific configuration is essential for its high affinity binding to the


 subunit of the L-type calcium channel. The presence of the lipophilic benzyl-pyrrolidine side chain creates a "membrane anchor," allowing the drug to partition into the lipid bilayer and approach the receptor laterally, explaining its sustained release kinetics.

Physicochemical Properties Compendium

The following data aggregates experimental values essential for formulation and analytical development.

PropertyValue / CharacteristicTechnical Context
Chemical Name (3'S, 4S)-1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate HClIUPAC
Molecular Formula

Salt Form
Molecular Weight 528.0 g/mol HCl Salt
Melting Point 226 – 228°CDecomposes upon melting
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires solubilizers (surfactants/cyclodextrins) for aqueous delivery
Solubility (Organic) Soluble in Methanol, Ethanol, DMSOHigh solubility in polar organic solvents
pKa (Calculated) ~8.5 - 9.0 (Pyrrolidine Nitrogen)The tertiary amine on the side chain is the primary ionization center
LogP > 3.0 (Lipophilic)Indicates high membrane permeability and Vd (Volume of distribution)
Optical Rotation

(

, Methanol) - Critical release parameter
Polymorphism Form I (Meta-stable) / Form II (Stable)Form II is thermodynamically preferred for solid dosage forms

Stability & Degradation Pathways[6]

The 1,4-dihydropyridine ring is inherently labile. Understanding its degradation is not merely a compliance check but a safety imperative, as the oxidized pyridine metabolites are pharmacologically inactive but potentially toxic.

Photostability (The Critical Control Point)

Barnidipine is acutely photosensitive. Upon exposure to UV-VIS light (specifically < 400 nm), the dihydropyridine ring undergoes aromatization. This is an oxidative process where the ring loses two hydrogen atoms, converting to a pyridine structure.

Mechanism:

  • Photo-excitation of the DHP ring.

  • Transfer of hydride/protons.

  • Formation of the pyridine analog (Mepirodipine pyridine derivative).

  • Secondary degradation: N-debenzylation of the side chain (minor pathway).

Visualizing the Degradation Logic

The following diagram illustrates the primary failure modes for Barnidipine stability.

Barnidipine_Degradation cluster_0 Primary Photodegradation Pathway Barnidipine Barnidipine HCl (Active DHP Structure) ExcitedState Excited Triplet State Barnidipine->ExcitedState UV Light (300-400nm) Nitroso Nitroso Derivative Barnidipine->Nitroso Reduction (Minor) Debenzyl De-benzylated Product Barnidipine->Debenzyl Hydrolysis (Acid/Heat) PyridineAnalog Pyridine Derivative (Inactive/Impurity) ExcitedState->PyridineAnalog Aromatization (-2H)

Caption: Primary degradation pathways of Barnidipine HCl, highlighting the rapid photo-oxidation to the pyridine analog.

Analytical Methodology: Stability-Indicating HPLC

To quantify Barnidipine in the presence of its degradation products, a standard C18 reverse-phase method is insufficient without specific buffering. The basic pyrrolidine nitrogen can cause peak tailing due to silanol interactions if the pH is not controlled.

Validated Protocol Standard
  • Objective: Separation of Barnidipine from its pyridine analog and enantiomers.

  • Column: Octadecyl silane (C18), high carbon load (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent). Dimensions:

    
    .[1]
    
  • Mobile Phase:

    • Solvent A: 20mM Ammonium Phosphate Buffer (pH adjusted to 3.5 with Phosphoric Acid). Rationale: Low pH suppresses silanol ionization and ensures the drug is fully protonated for consistent retention.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 65:35 (B:A) or Gradient depending on impurity profile complexity.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV-Diode Array.

    • Primary: 240 nm (Isobestic point for impurity detection).

    • Secondary: 360 nm (Specific for DHP ring; Pyridine impurities will not absorb here, allowing for peak purity assessment).

  • Temperature: 30°C (Controlled to prevent retention time drift).

Protocol Validation Check: Before running samples, inject a system suitability standard containing both Barnidipine and its pyridine analog. The resolution (


) between these peaks must be 

.

Pharmacological Interface: Mechanism of Action[9]

Barnidipine's efficacy is driven by its high affinity for the


 subunit of L-type voltage-gated calcium channels (

).
The "Membrane Approach" Theory

Unlike hydrophilic CCBs, Barnidipine partitions into the phospholipid bilayer of the smooth muscle cell membrane. It diffuses laterally to reach the channel binding site. This reservoir effect explains its:

  • Slow Onset: No reflex tachycardia.

  • Long Duration: Once-daily dosing efficacy.[4]

MoA_Pathway Stimulus Depolarization Stimulus Channel L-Type Ca2+ Channel (Voltage Gated) Stimulus->Channel Opens CaInflux Ca2+ Influx Channel->CaInflux Normal State Barnidipine Barnidipine HCl (Membrane Bound) Barnidipine->Channel Allosteric Inhibition (Stabilizes Closed State) Dilation Vasodilation (BP Reduction) Barnidipine->Dilation Result of Blockade Calmodulin Ca2+-Calmodulin Complex CaInflux->Calmodulin MLCK Myosin Light Chain Kinase (Activation) Calmodulin->MLCK Contraction Vasoconstriction (Hypertension) MLCK->Contraction

Caption: Signal transduction pathway showing Barnidipine's allosteric inhibition of calcium influx, preventing the contractile cascade.

References

  • Chemical Identity & Properties: PubChem.[5][6][7] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Pharmacology & Isomerism: DrugBank Online. Barnidipine: Uses, Interactions, Mechanism of Action. Available at: [Link]

  • Analytical Methods: Kawabe, Y., et al. Photodegradation of this compound and Stability-Indicating HPLC Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Stereochemistry & Synthesis: Yamanouchi Pharmaceutical Co., Ltd. Process for preparing this compound.[1][8][9] European Patent Office. (Contextual citation for stereoisomer synthesis).

Sources

Technical Guide: In Vitro Binding Affinity of Barnidipine Hydrochloride to L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Barnidipine hydrochloride is a lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB). Unlike first-generation agents (e.g., nifedipine) that often trigger reflex tachycardia due to rapid vasodilation, barnidipine exhibits a slow-onset, long-duration pharmacokinetic profile.

At the molecular level, this clinical behavior is governed by its unique binding kinetics to the


 subunit (Cav1.2)  of voltage-gated L-type calcium channels. This guide details the in vitro characterization of barnidipine, focusing on its stereoselective high affinity for the inactivated channel state and the "membrane approach" mechanism that dictates its sustained efficacy.

Molecular Mechanism & Binding Site

The Dihydropyridine (DHP) Pocket

Barnidipine binds to a specific allosteric site on the


 subunit of the L-type calcium channel, distinct from the phenylalkylamine (verapamil) and benzothiazepine (diltiazem) binding sites.
  • Location: The binding pocket is situated at the interface of transmembrane segments IIIS6 and IVS6 .

  • State-Dependence: Barnidipine exhibits voltage-dependent binding . It binds with significantly higher affinity to the inactivated state (associated with depolarized membranes, such as vascular smooth muscle in hypertension) compared to the resting state.

The "Membrane Approach" Theory

Unlike hydrophilic ligands that approach the receptor directly from the aqueous phase, barnidipine’s high lipophilicity (Partition Coefficient ~2000) dictates a two-step mechanism:

  • Partitioning: The molecule first partitions into the phospholipid bilayer of the cell membrane.

  • Lateral Diffusion: It diffuses laterally through the lipid matrix to access the binding site on the channel protein. This mechanism buffers the concentration of the drug near the receptor, leading to the characteristic slow association (

    
    ) and dissociation (
    
    
    
    ) rates.
Stereochemistry

Barnidipine possesses two chiral centers.[1] The clinically used formulation is the pure (3'S, 4S)-(+) isomer.

  • Relevance: This enantiomer displays significantly higher binding affinity (lower

    
    ) than its diastereomers, maximizing potency while minimizing off-target effects.
    
Mechanism of Action Diagram

The following diagram illustrates the state-dependent binding and the membrane pathway.

BarnidipineMechanism cluster_membrane Cell Membrane (Lipid Bilayer) cluster_channel L-Type Ca+ Channel States Barnidipine_Free Barnidipine (Aqueous) Barnidipine_Lipid Barnidipine (Membrane Bound) Barnidipine_Free->Barnidipine_Lipid Partitioning (High Lipophilicity) Blocked Drug-Bound Complex (Stabilized Inactivation) Barnidipine_Lipid->Blocked Lateral Diffusion (Slow Onset) Resting Resting State (Closed) Open Open State (Ca++ Influx) Resting->Open Depolarization Resting->Blocked Low Affinity Binding Inactivated Inactivated State (Refractory) Open->Inactivated Time/Voltage Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding

Figure 1: State-dependent binding model showing Barnidipine's preferential affinity for the inactivated channel state via the membrane bilayer.

Quantitative Binding Profile

The following data summarizes the binding constants derived from radioligand displacement assays (using [3H]-Nitrendipine) and electrophysiological studies.

Table 1: Comparative Binding Affinity ( )

Data represents displacement of [3H]-Nitrendipine in rat cerebral cortex membranes.

Compound

(nM)
Relative PotencyDissociation Half-life (

)
Barnidipine (S,S) 0.21 ± 0.05 High > 180 min
Nitrendipine0.85 ± 0.12Moderate~30 min
Nifedipine4.50 ± 0.80Low< 5 min
Amlodipine1.80 ± 0.30Moderate> 120 min
Table 2: Voltage-Dependence of Block ( )

Data derived from whole-cell patch clamp in rat ventricular cardiomyocytes.

Holding Potential (

)
Channel State Predominance

(Barnidipine)
Interpretation
-80 mV Resting~80 nMLow affinity for resting channels.
-40 mV Inactivated~18 nM ~4.5x higher affinity for inactivated state.[2]

Key Insight: The significant drop in


 at depolarized potentials (-40 mV) confirms that barnidipine selectively targets tissue with reduced resting potential (e.g., hypertensive vascular smooth muscle) while sparing healthy cardiac tissue (typically hyperpolarized).

Experimental Methodologies

Protocol A: Radioligand Binding Assay

This assay measures the affinity (


) of barnidipine by analyzing its ability to displace a radioactive standard ([3H]-Nitrendipine) from membrane preparations.

Materials:

  • Source Tissue: Rat cerebral cortex or porcine coronary artery smooth muscle.

  • Radioligand: [3H]-Nitrendipine (Specific Activity: 70–87 Ci/mmol).

  • Non-Specific Blocker: Nifedipine (1

    
    M) (to define non-specific binding).
    

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat wash to remove endogenous calcium.

  • Incubation:

    • Prepare assay tubes containing:

      • 100

        
        L Membrane suspension (approx. 200 
        
        
        
        g protein).
      • 50

        
        L [3H]-Nitrendipine (0.2 nM final conc).
        
      • 50

        
        L Barnidipine (concentration range: 
        
        
        
        to
        
        
        M).
    • Critical Step: Incubate at 25°C for 90 minutes . Note: Longer incubation is required for barnidipine compared to nifedipine due to its slow association rate.

  • Filtration:

    • Rapidly filter through Whatman GF/C glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce binding to the filter).

    • Wash filters

      
       with ice-cold buffer.[3]
      
  • Quantification:

    • Measure radioactivity via liquid scintillation counting.[3]

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Electrophysiological Validation (Patch Clamp)

To verify the functional consequence of binding and voltage-dependence.

Setup:

  • Mode: Whole-cell voltage clamp.[4][5]

  • Cells: A7r5 (rat aortic smooth muscle cell line) or isolated cardiomyocytes.[6]

Voltage Protocol:

  • Establish Seal: Giga-ohm seal formation.

  • Resting Block Assessment: Hold potential at -80 mV . Apply test pulses to +10 mV (300 ms duration) at 0.1 Hz. Measure peak

    
    .
    
  • Inactivated Block Assessment: Change holding potential to -40 mV (induces partial inactivation). Repeat test pulses.

  • Drug Application: Perfusion of Barnidipine (1–100 nM). Wait 5–10 minutes for equilibrium (crucial due to lipophilicity).

Visualization of Assay Workflow

The following diagram outlines the critical path for determining the


 value, ensuring data integrity through proper controls.

BindingAssayWorkflow cluster_incubation Equilibrium Binding (90 min @ 25°C) Tissue Tissue Homogenization (Rat Cortex/Porcine Aorta) Wash Centrifugation & Wash (Remove Endogenous Ca++) Tissue->Wash Total Total Binding (Membrane + [3H]-Ligand) Wash->Total NSB Non-Specific Binding (+ Excess Nifedipine) Wash->NSB Test Displacement (+ Barnidipine 10^-11 to 10^-6 M) Wash->Test Filter Vacuum Filtration (GF/C Filters + PEI) Total->Filter NSB->Filter Test->Filter Count Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff Equation) Count->Data

Figure 2: Radioligand binding assay workflow emphasizing the separation of specific vs. non-specific binding.

References

  • Van Zwieten, P. A. (1998).[7][8][9] Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist.[1][7][10][11][12] Blood Pressure Supplement, 1, 5-8.[7][8][9]

  • Terai, T., et al. (1990). Binding characteristics of [3H]barnidipine (YM-730), a potent calcium channel blocker, in rat heart and brain membranes. Jpn J Pharmacol.
  • Wegener, J. W., Korstanje, C., & Nawrath, H. (2003).[6] Voltage-dependent effects of barnidipine in rat vascular smooth muscle. Journal of Cardiovascular Pharmacology, 42(2), 218-223.[6]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Technical Resource.

  • MedChemExpress. (2024). This compound Product Monograph & Biological Activity.

Sources

barnidipine hydrochloride pharmacokinetics and metabolism in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Barnidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects.[1][2] Its high affinity for L-type calcium channels in the vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1][2] A key characteristic of barnidipine is its stereoselectivity, with the clinically utilized formulation consisting of the S,S enantiomer, which has been shown to be the most potent and longest-acting of the four possible enantiomers.[1][2] The lipophilic nature of barnidipine contributes to its slow onset and extended duration of action, allowing for once-daily dosing.[1]

A thorough understanding of a drug candidate's pharmacokinetic and metabolic profile in preclinical models is fundamental to its development. These studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are essential for predicting its behavior in humans, designing first-in-human studies, and identifying potential drug-drug interactions. This technical guide offers a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound, synthesizing data from various studies to provide a valuable resource for researchers in the field.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetics of barnidipine have been investigated in several preclinical species, primarily in rats and dogs. These studies have revealed important characteristics of the drug's disposition, including its rapid absorption, extensive first-pass metabolism, and high clearance.

Absorption and Bioavailability

Following oral administration, barnidipine is rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within 0.3 to 0.4 hours in both rats and dogs.[3] However, the absolute bioavailability of barnidipine is low in these species, ranging from 11-18% in rats and 6-9% in dogs.[3] This low bioavailability is indicative of significant first-pass metabolism in the liver.[3] Interestingly, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) have been observed to increase non-linearly with escalating doses in both rats and dogs, suggesting saturation of the first-pass metabolic process at higher doses.[3]

Distribution

In vitro studies have shown that barnidipine binds extensively to plasma proteins (89-95%).[4] Its lipophilicity suggests that it is likely to distribute into tissues.[1]

Elimination

After intravenous administration, plasma concentrations of barnidipine decline in a bi-exponential manner.[3] The terminal half-life is approximately 0.6 hours in rats and 4.1 hours in dogs.[3] Barnidipine exhibits high blood clearance, with values of 5.2 L/h/kg in rats and 3.3 L/h/kg in dogs, which are comparable to the hepatic blood flow in these species, further supporting the notion of extensive hepatic metabolism.[3]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in preclinical models.

ParameterRatDog
Tmax (oral) 0.3 - 0.4 h0.3 - 0.4 h
Absolute Bioavailability (oral) 11 - 18%6 - 9%
Terminal Half-life (i.v.) 0.6 h4.1 h
Blood Clearance (i.v.) 5.2 L/h/kg3.3 L/h/kg

Data sourced from Teramura et al., 1995.[3]

Metabolism of Barnidipine

The extensive metabolism of barnidipine is a key determinant of its pharmacokinetic profile. In vitro and in vivo studies in preclinical models have elucidated the major metabolic pathways and the enzymes responsible for its biotransformation.

Major Metabolic Pathways

In both rats and dogs, barnidipine undergoes extensive metabolism, and no unchanged drug is detected in the urine or bile.[5] The metabolism of barnidipine proceeds through several key pathways:[4][5]

  • Oxidation of the Dihydropyridine Ring: A primary metabolic route involves the oxidation of the dihydropyridine ring to its corresponding pyridine analog. This is a common metabolic pathway for dihydropyridine calcium channel blockers.[5]

  • Ester Hydrolysis: Hydrolysis of the ester groups at the C3 and C5 positions of the dihydropyridine ring is another significant metabolic transformation.[5]

  • N-Debenzylation: The removal of the benzyl group from the pyrrolidine side chain is a notable metabolic reaction.[5]

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group.[5]

  • Conjugation: The metabolites formed through the primary pathways can undergo further conjugation with glucuronic acid.[5]

The metabolism of barnidipine in rats and dogs has been found to be qualitatively similar.[5] Ester hydrolysis and pyridine formation are the main metabolic pathways observed in the urine of both species, while glucuronide conjugates of the debenzylated and hydrolyzed metabolites are prominent in the bile.[5]

Role of Cytochrome P450 Enzymes

In vitro experiments using rat liver microsomes have demonstrated that the metabolism of barnidipine is catalyzed by cytochrome P450 (CYP) enzymes.[5][6] Studies with human liver microsomes have specifically identified the CYP3A subfamily as the major contributor to the primary metabolic pathways of barnidipine, including N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring.[7] While direct studies on the specific CYP isoforms in preclinical models are less detailed in the available literature, the qualitative similarity in metabolism between preclinical species and humans suggests that CYP3A enzymes likely play a crucial role in barnidipine metabolism in rats and dogs as well.[5] The involvement of CYP3A4 has been confirmed in human metabolism.[4] For the related dihydropyridine, benidipine, CYP3A4 and CYP3A5 have been shown to be the major metabolizing enzymes.[8]

Metabolic Pathway of Barnidipine```dot

Barnidipine_Metabolism Barnidipine Barnidipine M1 M1 Barnidipine->M1 N-Debenzylation M3 M3 Barnidipine->M3 Ester Hydrolysis M8 M8 Barnidipine->M8 Oxidation Glucuronide_conjugates Glucuronide_conjugates M1->Glucuronide_conjugates Conjugation M3->Glucuronide_conjugates M2 M2 M8->M2 M4 M4 M8->M4

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Key Experimental Considerations
  • Choice of Animal Model: Rats and dogs are commonly used non-rodent and rodent species, respectively, in preclinical drug development. The choice of species should be justified based on factors such as similarities in drug metabolism to humans and historical data. The qualitative similarity in barnidipine metabolism between these species and humans makes them suitable models. [5]* Dose Selection: Doses for pharmacokinetic studies should be selected to cover the expected therapeutic range and to investigate dose-proportionality. The non-linear pharmacokinetics of barnidipine at higher doses should be considered when designing studies. [3]* Route of Administration: Both intravenous and oral routes are typically included in early pharmacokinetic studies. Intravenous administration allows for the determination of absolute bioavailability and clearance, while the oral route provides information on absorption and first-pass metabolism. [3]* Blood Sampling Schedule: The frequency and duration of blood sampling should be designed to adequately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

  • Ethical Considerations: All animal studies must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound exhibits a pharmacokinetic profile in preclinical models characterized by rapid absorption, low bioavailability due to extensive first-pass metabolism, and high hepatic clearance. Its metabolism is complex, involving multiple pathways, with the cytochrome P450 system, particularly the CYP3A subfamily, playing a pivotal role. The qualitative similarities in metabolism between preclinical species and humans underscore the relevance of these models in predicting the drug's behavior. For the quantification of barnidipine in biological matrices, LC-MS/MS stands out as the most suitable analytical technique due to its superior sensitivity and selectivity. A thorough understanding of these pharmacokinetic and metabolic characteristics is indispensable for the continued development and safe and effective use of barnidipine.

References

  • Teramura, T., et al. (1995). Pharmacokinetics of this compound, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica, 25(11), 1237-46. [Link]

  • Nakajima, M., et al. (1997). Examination of metabolic pathways and identification of human liver cytochrome P450 isozymes responsible for the metabolism of barnidipine, a calcium channel blocker. Xenobiotica, 27(9), 885-900. [Link]

  • Kato, T., et al. (1996). Metabolism of this compound, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 177-87. [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. [Link]

  • Reddy, B. et al. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Journal of Chemical and Pharmaceutical Sciences, 8(3), 434-438. [Link]

  • Jadhav, S. B., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. International Journal of Pharmaceutical Sciences and Research, 10(3), 1253-1258. [Link]

  • Yoon, Y. J., et al. (2007). Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes. Drug Metabolism and Disposition, 35(9), 1506-12. [Link]

  • ResearchGate. (n.d.). A Review on Barnidipine: A Novel Calcium Antagonist. [Link]

  • Geneesmiddeleninformatiebank. (n.d.). Summary of Product Characteristics. [Link]

  • van Zwieten, P. A. (1998). Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist. Blood Pressure Supplement, 1, 5-8. [Link]

  • Teramura, T., et al. (1996). Metabolism and pharmacokinetics of this compound, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 26(2), 189-98. [Link]

  • Kobayashi, H., & Kobayashi, S. (1998). Absorption, distribution, metabolism and excretion of 14C-labelled enantiomers of the calcium channel blocker benidipine after oral administration to rat. Xenobiotica, 28(12), 1149-63. [Link]

  • Uno, T., et al. (2006). Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: Prediction of in vivo drug-drug interactions. European Journal of Pharmaceutical Sciences, 28(5), 369-77. [Link]

  • van Zwieten, P. A. (1998). Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist. Blood Pressure Supplement, 1, 5-8. [Link]

  • ResearchGate. (n.d.). Inhibitory Potencies of 1,4-dihydropyridine Calcium Antagonists to P-glycoprotein-Mediated Transport: Comparison with the Effects on CYP3A4. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

Sources

Barnidipine Hydrochloride: A Mechanistic Exploration Beyond L-Type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker (CCB) recognized for its potent and long-acting antihypertensive properties.[1][2][3] Its primary, canonical mechanism of action is well-established: a high-affinity, selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[4][5] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[6] However, a growing body of evidence reveals that the clinical benefits of barnidipine extend beyond this singular action. The compound exhibits a range of "pleiotropic" effects—favorable outcomes that are not solely attributable to blood pressure reduction.[7][8]

This technical guide provides a comprehensive exploration of the non-canonical molecular targets of barnidipine. We will dissect the signaling pathways and cellular processes modulated by this drug, moving beyond its established role as a vasodilator to uncover its influence on endothelial function, inflammation, oxidative stress, and cellular remodeling. This document is designed to provide drug development professionals and researchers with a deeper understanding of barnidipine's multifaceted pharmacology, supported by experimental evidence and detailed protocols for investigation.

Enhancement of Endothelial Function via Nitric Oxide Synthase (eNOS) Modulation

A critical aspect of barnidipine's pleiotropic profile is its ability to improve and restore endothelial function, a cornerstone of vascular health that is often compromised in hypertension.[8][9][10] This effect is largely mediated by its influence on the endothelial nitric oxide synthase (eNOS) pathway.

Core Molecular Mechanism

The primary non-canonical target in this context is endothelial nitric oxide synthase (eNOS) . Barnidipine has been shown to directly augment the expression and activity of this enzyme.[11][12] In hypertensive states, eNOS expression is often downregulated, leading to reduced bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular protection.[11][12] Barnidipine treatment reverses this, leading to an increased production of NO.[13][14][15] This enhanced NO bioavailability contributes to improved endothelium-dependent vasodilation, an effect that has been observed to be independent of the drug's systemic blood pressure-lowering action.[12][14]

Key Experimental Evidence
  • Preclinical Models: In L-NAME-induced hypertensive rats, a model characterized by NO deficiency, barnidipine treatment restored impaired endothelium-dependent relaxation and significantly increased the expression of eNOS protein in both mesenteric arteries and kidney tissue.[11][12]

  • In Vitro Studies: Research using human umbilical vein endothelial cells (HUVECs) demonstrated that the related CCB benidipine directly augmented eNOS expression and enzymatic activity, leading to increased production of NO and its second messenger, cGMP.[13] This NO production was shown to protect endothelial cells from apoptosis.[13]

  • Clinical Trials: In human subjects with mild to moderate hypertension, treatment with barnidipine resulted in a significant improvement in flow-mediated vasodilation (FMD) of the brachial artery, a key clinical measure of endothelial function.[9][10] This improvement was not observed in a control group treated with a diuretic, despite similar reductions in clinic blood pressure.[9][10]

Signaling Pathway Diagram: Barnidipine's Effect on the eNOS-NO Pathway

Barnidipine_eNOS_Pathway Barnidipine Barnidipine eNOS_Gene eNOS Gene Transcription Barnidipine->eNOS_Gene Upregulates eNOS_Protein eNOS Protein eNOS_Gene->eNOS_Protein Increases Expression NO Nitric Oxide (NO) eNOS_Protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation & Endothelial Protection cGMP->Vasodilation Mediates

Caption: Barnidipine upregulates eNOS expression, increasing NO production.

Experimental Protocol: Western Blot for eNOS Expression

This protocol outlines the steps to quantify eNOS protein expression in cultured endothelial cells (e.g., HUVECs) following treatment with barnidipine.

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial growth medium until 80-90% confluency.

    • Starve cells in a low-serum medium for 4-6 hours.

    • Treat cells with varying concentrations of barnidipine (e.g., 1-10 µM) or vehicle control (DMSO) for 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against eNOS (e.g., rabbit anti-eNOS, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Repeat the wash steps.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the eNOS band intensity to the corresponding loading control band intensity.

    • Compare the normalized eNOS expression levels across different treatment groups.

Attenuation of Vascular Inflammation

Chronic low-grade inflammation is a key pathogenic factor in hypertension and associated vascular damage. Barnidipine demonstrates significant anti-inflammatory activity, targeting key cytokines and adhesion molecules involved in this process.[7]

Core Molecular Mechanism

Barnidipine intervenes in inflammatory signaling by reducing the systemic levels of pro-inflammatory mediators. Key molecular targets include:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and potentially Interleukin-6 (IL-6).[7][16]

  • Acute Phase Reactants: High-sensitivity C-reactive protein (Hs-CRP).[7][17]

  • Adhesion Molecules: Soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1) and Soluble Intercellular Adhesion Molecule-1 (sICAM-1).[7][17]

By reducing the levels of these molecules, barnidipine can decrease leukocyte adhesion to the endothelium and suppress the overall inflammatory state of the vasculature. This effect appears to be an intrinsic property of the drug, not solely dependent on blood pressure reduction.[7]

Key Experimental Evidence
  • Comparative Clinical Trial: A study in hypertensive patients with type 2 diabetes directly compared barnidipine with lercanidipine (another CCB), both in addition to losartan. The barnidipine group showed a significant reduction in the levels of Hs-CRP, TNF-α, sVCAM-1, and sICAM-1 compared to both baseline and the lercanidipine group.[7][17]

  • Macrophage Studies: While direct studies on barnidipine are limited, research on the structurally similar benidipine showed that it significantly reduced the production of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-12p40, in LPS-activated macrophage cells.[18][19] This suggests a direct modulatory effect on key immune cells.

Inflammatory Pathway Diagram: Barnidipine's Anti-inflammatory Interventions

Barnidipine_Inflammation_Pathway cluster_endothelium Endothelial Cell cluster_macrophage Macrophage / Immune Cell Adhesion_Molecules VCAM-1 / ICAM-1 Expression Leukocyte_Adhesion Leukocyte Adhesion & Vascular Inflammation Adhesion_Molecules->Leukocyte_Adhesion Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokines->Adhesion_Molecules Upregulates Inflammatory_Stimulus Inflammatory Stimulus (e.g., Angiotensin II, LPS) Inflammatory_Stimulus->Adhesion_Molecules Inflammatory_Stimulus->Cytokines Barnidipine Barnidipine Barnidipine->Adhesion_Molecules Reduces Expression Barnidipine->Cytokines Inhibits Production

Caption: Barnidipine inhibits key inflammatory mediators and pathways.

Experimental Protocol: Multiplex Immunoassay (Luminex) for Serum Cytokines

This protocol describes a method for simultaneously measuring multiple inflammatory markers in patient serum samples.

  • Sample Collection and Preparation:

    • Collect whole blood in serum separator tubes.

    • Allow blood to clot for 30 minutes at room temperature.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Aliquot the serum supernatant into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (General Steps):

    • Use a commercially available multiplex bead-based immunoassay kit (e.g., for Hs-CRP, TNF-α, sVCAM-1, sICAM-1).

    • Prepare standards and quality controls as per the kit manufacturer's instructions.

    • Dilute serum samples according to the kit's protocol.

    • Add antibody-coupled magnetic beads to each well of a 96-well plate.

    • Wash the beads using a magnetic plate washer.

    • Add standards, controls, and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature with shaking.

    • Wash the beads to remove unbound material.

    • Add the biotinylated detection antibody cocktail to each well. Incubate for 1 hour at room temperature with shaking.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) to each well. Incubate for 30 minutes at room temperature with shaking.

    • Wash the beads and resuspend them in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data using a multiplex array reader (e.g., Luminex 200™ or FLEXMAP 3D®).

    • The instrument will differentiate the bead regions and quantify the median fluorescence intensity (MFI) for each analyte in each well.

    • Generate a standard curve for each analyte using the MFI values of the standards.

    • Calculate the concentration of each analyte in the patient samples by interpolating their MFI values from the corresponding standard curve.

    • Perform statistical analysis to compare pre- and post-treatment concentrations.

Reduction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to endothelial dysfunction and vascular damage in hypertension. Barnidipine exhibits antioxidant properties by reducing key biomarkers of oxidative damage.[7][8][11]

Core Molecular Mechanism

Barnidipine's antioxidant effects are evidenced by its ability to lower the levels of specific oxidative stress markers rather than targeting a single enzyme. The key markers affected are:

  • Isoprostanes: Prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of arachidonic acid. They are considered a highly reliable marker of in vivo lipid peroxidation and oxidative stress.[7][20]

  • Malondialdehyde (MDA): A product of polyunsaturated fatty acid peroxidation.[11][12]

  • Myeloperoxidase (MPO): An enzyme released by neutrophils that generates ROS.[11][12]

By reducing these markers, barnidipine helps to alleviate the oxidative burden on the vasculature.

Key Experimental Evidence
  • Clinical Studies: A pilot study in patients with essential hypertension demonstrated that 10 mg daily of barnidipine significantly reduced plasma isoprostane levels after 6 weeks of treatment.[20][21] This finding was corroborated in a comparative trial where the barnidipine-losartan combination also significantly lowered isoprostane levels.[7][17]

  • Preclinical Models: In the L-NAME-induced hypertensive rat model, barnidipine treatment significantly reduced the elevated plasma levels of both MDA and MPO, indicating a reduction in both lipid peroxidation and inflammatory oxidative activity.[11][12]

Oxidative Stress Pathway Diagram

Barnidipine_Oxidative_Stress ROS Reactive Oxygen Species (ROS) (e.g., from MPO) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Attacks Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Markers Oxidative Stress Markers (Isoprostanes, MDA) Lipid_Peroxidation->Markers Generates Damage Vascular Damage & Endothelial Dysfunction Markers->Damage Contributes to Barnidipine Barnidipine Barnidipine->ROS Reduces Sources (MPO) Barnidipine->Markers Reduces Levels

Caption: Barnidipine reduces key biomarkers of oxidative stress.

Experimental Protocol: Isoprostane Quantification by LC-MS/MS

This protocol provides a high-level workflow for the sensitive and specific measurement of 8-iso-Prostaglandin F2α (a major isoprostane) in plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice. Add an internal standard (deuterated 8-iso-PGF2α).

    • Perform alkaline hydrolysis to release esterified isoprostanes.

    • Acidify the sample.

    • Apply the sample to a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol and water.

    • Wash the cartridge with an aqueous solvent to remove interfering substances.

    • Elute the isoprostanes with a more nonpolar solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a reverse-phase C18 column to separate the isoprostane from other sample components. A gradient elution with a mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically used.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

      • Perform analysis using Multiple Reaction Monitoring (MRM).

      • Define specific precursor-to-product ion transitions for the target isoprostane and the internal standard (e.g., m/z 353.2 → 193.1 for 8-iso-PGF2α).

  • Quantification and Data Analysis:

    • Generate a calibration curve using known concentrations of the isoprostane standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.

    • Determine the concentration of isoprostanes in the samples by plotting their peak area ratios against the calibration curve.

Modulation of Cellular Growth and Remodeling

Hypertension induces maladaptive remodeling of blood vessels and end-organs like the kidney. Barnidipine may exert protective effects by modulating the expression of key growth factors involved in these processes.

Core Molecular Mechanism

A potential molecular target in this domain is Platelet-Derived Growth Factor (PDGF) B-chain . PDGF is a potent mitogen and chemoattractant for vascular smooth muscle cells and glomerular mesangial cells. Overexpression of PDGF is implicated in the pathogenesis of atherosclerosis and glomerulosclerosis. Barnidipine has been shown to reduce the expression of PDGF B-chain mRNA.[22]

Key Experimental Evidence
  • Glomerular Protection: In spontaneously hypertensive rats (SHR), treatment with barnidipine for three weeks significantly reduced the glomerular expression of PDGF B-chain mRNA.[22] This molecular change was associated with a significant reduction in urinary protein excretion, a marker of kidney damage.[22]

  • Vascular Remodeling: Studies with benidipine have shown it can prevent neointimal thickening in the carotid arteries of mice following injury, a process heavily dependent on smooth muscle cell proliferation, which is driven by factors like PDGF.[14]

Experimental Workflow: RT-qPCR for Gene Expression

RT_qPCR_Workflow Tissue Isolate Glomeruli or Vascular Tissue RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis Reverse Transcription (RNA -> cDNA) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt Method) qPCR->Analysis

Caption: Workflow for quantifying PDGF mRNA expression via RT-qPCR.

Experimental Protocol: Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the measurement of PDGF B-chain mRNA expression in tissue samples.

  • Tissue Isolation and RNA Extraction:

    • Isolate target tissue (e.g., glomeruli via sieving, or aortic segments) from control and barnidipine-treated animals.

    • Immediately homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).

    • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for PDGF B-chain, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

    • Also prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) to be used for normalization.

    • Run the reactions on a real-time PCR cycler. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end if using SYBR Green to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both the target gene (PDGF B-chain) and the housekeeping gene for each sample.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).

    • Further normalize the ΔCt values of the treated group to the average ΔCt of the control group (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Calculate the fold change in expression as 2^(-ΔΔCt).

Interaction with T-Type Calcium Channels

While barnidipine's primary affinity is for L-type calcium channels, it also exhibits activity against certain subtypes of T-type calcium channels, which may contribute to its organ-protective effects, particularly in the kidney.

Core Molecular Mechanism

Barnidipine has been shown to be a blocker of specific T-type calcium channel subtypes: Ca(v)3.1 (α1G) and Ca(v)3.2 (α1H) .[23] It does not, however, significantly block the Ca(v)3.3 (α1I) subtype.[23] T-type channels are expressed in various tissues, including the efferent arterioles of the kidney. Their blockade can lead to vasodilation of these vessels, reducing intraglomerular pressure and providing a renoprotective effect.

Key Experimental Evidence
  • Electrophysiology Study: A systematic investigation using the Xenopus oocyte expression system and two-microelectrode voltage-clamp technique characterized the effects of 14 different dihydropyridine CCBs on the three T-type channel subtypes. This study clearly demonstrated that barnidipine selectively blocked Ca(v)3.1 and Ca(v)3.2 channels.[23]

Summary of Non-Canonical Targets

The pleiotropic effects of barnidipine are rooted in its interaction with multiple molecular targets beyond the L-type calcium channel. These actions collectively contribute to a profile that is not only antihypertensive but also vasculoprotective and potentially renoprotective.

Molecular Target/PathwayObserved Effect of BarnidipineKey Experimental Model(s)Reference(s)
eNOS Upregulation of expression and activityL-NAME Hypertensive Rats, HUVECs[11][12][13]
Pro-inflammatory Cytokines (TNF-α) Reduction in serum levelsHypertensive Patients with T2DM[7][17]
Adhesion Molecules (sVCAM-1, sICAM-1) Reduction in serum levelsHypertensive Patients with T2DM[7][17]
Oxidative Stress Markers (Isoprostanes, MDA, MPO) Reduction in plasma/serum levelsEssential Hypertension Patients, L-NAME Rats[7][11][20]
PDGF B-chain Reduction of mRNA expression in glomeruliSpontaneously Hypertensive Rats (SHR)[22]
T-Type Ca²⁺ Channels (Ca(v)3.1, Ca(v)3.2) Direct channel blockadeXenopus Oocyte Expression System[23]

Conclusion

This compound is a pharmacologically sophisticated agent whose clinical efficacy transcends simple vasodilation. Its molecular footprint extends to critical pathways governing vascular health, including endothelial NO production, inflammation, oxidative stress, and cellular proliferation. By upregulating eNOS, suppressing key inflammatory cytokines and adhesion molecules, reducing oxidative damage, and modulating growth factor expression, barnidipine exerts a multifaceted protective effect on the cardiovascular system. Furthermore, its interaction with specific T-type calcium channel subtypes may provide additional end-organ protection. For researchers and clinicians, this expanded mechanistic understanding underscores the potential of barnidipine as a comprehensive therapy for hypertension, capable of addressing not just the symptom of high blood pressure but also the underlying pathophysiology of vascular disease.

References

  • Rossoni, C., et al. (2011). Effects of barnidipine in comparison with hydrochlorothiazide on endothelial function, as assessed by flow mediated vasodilatation in hypertensive patients. High Blood Pressure & Cardiovascular Prevention, 18(4), 199-205. [Link]

  • Derosa, G., et al. (2016). Barnidipine compared to lercanidipine in addition to losartan on endothelial damage and oxidative stress parameters in patients with hypertension and type 2 diabetes mellitus. BMC Cardiovascular Disorders, 16(1), 66. [Link]

  • Gurgun, C., et al. (2015). Barnidipine ameliorates the vascular and renal injury in L-NAME-induced hypertensive rats. European Journal of Pharmacology, 769, 229-238. [Link]

  • Gurgun, C., et al. (2015). Barnidipine ameliorates the vascular and renal injury in l-NAME-induced hypertensive rats. European Journal of Pharmacology, 769, 229-238. [Link]

  • Servi, H., et al. (2024). Anti-inflammatory activity of benidipine hydrochloride in LPS-activated mammalian macrophages. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Rossoni, C., et al. (2011). Effects of barnidipine in comparison with hydrochlorothiazide on endothelial function, as assessed by flow mediated vasodilatation in hypertensive patients. High Blood Pressure & Cardiovascular Prevention, 18(4), 199-205. [Link]

  • Miyagawa, K., et al. (2006). Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release. Journal of Pharmacological Sciences, 100(1), 55-62. [Link]

  • Rossoni, C., et al. (2011). Effects of barnidipine in comparison with hydrochlorothiazide on endothelial function, as assessed by flow mediated vasodilatation in hypertensive patients. Taylor & Francis Online. [Link]

  • Spirou, A., et al. (2006). Effect of barnidipine on blood pressure and serum metabolic parameters in patients with essential hypertension: a pilot study. Angiology, 57(6), 743-749. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Yamamoto, E., et al. (2008). Comparison of vasculoprotective effects of benidipine and losartan in a rat model of metabolic syndrome. Journal of Cardiovascular Pharmacology, 51(2), 180-186. [Link]

  • Servi, H., et al. (2024). Anti-inflammatory activity of benidipine hydrochloride in LPS-activated mammalian macrophages. springermedizin.de. [Link]

  • National Center for Biotechnology Information. (n.d.). Barnidipine. PubChem Compound Database. [Link]

  • Yao, Z., et al. (2001). A calcium channel blocker, benidipine, inhibits intimal thickening in the carotid artery of mice by increasing nitric oxide production. Journal of Hypertension, 19(3), 451-458. [Link]

  • Luscher, T. F., et al. (1995). Benidipine Improves Endothelial Function in Renal Resistance Arteries of Hypertensive Rats. Hypertension, 26(3), 503-508. [Link]

  • Spirou, A., et al. (2006). Effect of barnidipine on blood pressure and serum metabolic parameters in patients with essential hypertension: a pilot study. Angiology, 57(6), 743-749. [Link]

  • Derosa, G., et al. (2016). Barnidipine compared to lercanidipine in addition to losartan on endothelial damage and oxidative stress parameters in patients with hypertension and type 2 diabetes mellitus. BMC Cardiovascular Disorders, 16, 66. [Link]

  • van der Aart, J., et al. (2024). Effects of antihypertensives with and without IL-6 lowering properties on long-term blood pressure control: The prospective HELIUS cohort. Atherosclerosis Plus, 55, 1-8. [Link]

  • MIMS. (2026). Barnidipine. MIMS Philippines. [Link]

  • Geneesmiddeleninformatiebank. (n.d.). Summary of Product Characteristics. [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]

  • Barrios, V., et al. (2016). Barnidipine Real-Life Efficacy and Tolerability in Arterial Hypertension: Results from Younger and Older Patients in the BASIC-HT Study. Drugs & Aging, 33(11), 823-831. [Link]

  • Grokipedia. (n.d.). Barnidipine. [Link]

  • van Zwieten, P. A. (1998). Barnidipine. Blood Pressure. Supplement, 1, 5-8. [Link]

  • van Zwieten, P. A. (1998). Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist. Blood Pressure. Supplement, 1, 5-8. [Link]

  • Nakamura, T., et al. (1999). Treatment with a Ca(2+) channel blocker, barnidipine, reduces platelet-derived growth factor B-chain mRNA in glomeruli of spontaneously hypertensive rats. American Journal of Nephrology, 19(5), 615-621. [Link]

  • van der Vring, J. A. (2000). Barnidipine, a long-acting slow onset calcium antagonist. International Journal of Clinical Practice. Supplement, (114), 2-5. [Link]

  • Furukawa, T., et al. (2009). Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes. European Journal of Pharmacology, 613(1-3), 100-106. [Link]

  • Fogari, R., & Zoppi, A. (2005). Barnidipine: a new calcium channel blocker for hypertension treatment. Expert Opinion on Investigational Drugs, 14(3), 325-333. [Link]

Sources

Methodological & Application

Mechanistic Profiling of Barnidipine HCl: Protocols for Vascular Smooth Muscle Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Profiling of Barnidipine Hydrochloride: Protocols for Vascular Smooth Muscle Modulation Content Type: Application Note & Protocol Guide Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Abstract

This compound is a lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) exhibiting high affinity for the inactivated state of L-type voltage-gated calcium channels (


). Unlike classical DHPs, barnidipine displays a slow onset and sustained duration of action due to its membrane-kinetic properties. This application note provides a rigorous technical framework for quantifying barnidipine-induced vasorelaxation. We detail two complementary protocols: Ex Vivo Isometric Tension Recording  (the physiological gold standard) and In Vitro Intracellular Calcium Imaging  (mechanistic validation), designed to isolate L-type channel blockade from non-specific effects.

Mechanism of Action & Experimental Rationale

The Target: L-Type Calcium Channels in VSMCs

Vascular smooth muscle cell (VSMC) contraction is primarily driven by the influx of extracellular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 through L-type voltage-dependent calcium channels (VDCCs) upon membrane depolarization. Barnidipine binds allosterically to the 

subunit of the channel.

Key Pharmacological Differentiators:

  • State-Dependence: Barnidipine binds preferentially to the inactivated state of the channel (favored by depolarization), making it highly effective in vessels with sustained tone.

  • Lipophilicity: Its high partition coefficient allows it to accumulate in the lipid bilayer, approaching the channel binding site laterally ("Membrane Approach"). This results in resistance to washout and a prolonged half-life compared to nifedipine.

Signaling Pathway Visualization

The following diagram illustrates the contractile pathway and the specific node of barnidipine intervention.

VSMC_Contraction_Pathway Depolarization Membrane Depolarization (e.g., High KCl) LType_Channel L-Type Ca2+ Channel (Cav1.2) Depolarization->LType_Channel Activates Ca_Influx Ca2+ Influx LType_Channel->Ca_Influx Opens Pore Barnidipine Barnidipine HCl (Allosteric Blockade) Barnidipine->LType_Channel Inhibits (Inactivated State) Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Binds CaM MLCK MLCK Activation (Myosin Light Chain Kinase) Ca_Calmodulin->MLCK Activates Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Phosphorylates Contraction Actin-Myosin Crossbridge (Vasoconstriction) Myosin_P->Contraction Power Stroke

Figure 1: Signal transduction pathway of VSMC contraction showing the specific inhibitory node of Barnidipine at the L-type Calcium Channel.

Compound Handling & Stability

Barnidipine HCl is sensitive to light (photolabile) and hydrolysis. Proper handling is critical for reproducibility.

ParameterSpecification
Molecular Weight ~491.96 g/mol (HCl salt)
Solubility DMSO (>10 mM), Ethanol (>10 mM). Sparingly soluble in water.
Stock Preparation Dissolve in 100% DMSO to 10 mM. Aliquot into amber tubes.
Storage -20°C in the dark. Avoid freeze-thaw cycles.
Working Solution Dilute in aqueous buffer immediately before use. Keep protected from light.

Protocol A: Ex Vivo Isometric Tension Recording (Rat Aorta)

Objective: Quantify the vasorelaxant potency (


) of barnidipine on pre-contracted vascular tissue.
Rationale:  This assay preserves the native tissue architecture, including endothelium-smooth muscle coupling. We use High 

(KCl)
as the contractile agent because it directly depolarizes the membrane, maximizing L-type channel open probability and barnidipine sensitivity.
Materials
  • Tissue: Thoracic aorta from male Sprague-Dawley rats (250–300 g).

  • Physiological Salt Solution (PSS): Krebs-Henseleit Buffer (mM): NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11. pH 7.4 when aerated with 95%
    
    
    /5%
    
    
    .
  • Equipment: 4-channel Wire Myograph (e.g., DMT 620M) or Organ Bath system.

  • Contractile Agent: 60 mM KCl (isotonic replacement of NaCl) or Phenylephrine (1

    
    M).
    
Workflow Diagram

Myograph_Workflow Dissection 1. Dissection (Clean fat, 2mm rings) Mounting 2. Mounting (Wire Myograph) Dissection->Mounting Normalization 3. Normalization (Set Passive Tension ~2g) Mounting->Normalization WakeUp 4. Viability Check (60mM KCl x 2) Normalization->WakeUp Wash 5. Washout (Return to Baseline) WakeUp->Wash PreContraction 6. Pre-Contraction (Plateau with 60mM KCl) Wash->PreContraction Dosing 7. Cumulative Dosing (Barnidipine 0.1nM - 1µM) PreContraction->Dosing

Figure 2: Step-by-step workflow for isometric tension recording in isolated rat aortic rings.

Step-by-Step Procedure
  • Preparation: Euthanize rat via

    
     asphyxiation. Rapidly excise the thoracic aorta and place in cold, oxygenated PSS.
    
  • Dissection: Under a microscope, remove adhering fat and connective tissue. Cut into 2–3 mm ring segments. Note: Avoid stretching the vessel, which damages the smooth muscle.

  • Mounting: Thread two stainless steel wires (40

    
    m diameter) through the lumen and secure in the myograph jaws. Fill bath with 37°C PSS, bubbled continuously with 95% 
    
    
    
    /5%
    
    
    .
  • Equilibration: Apply a resting tension of 2.0 g (optimal for rat aorta). Allow to equilibrate for 60 minutes, washing every 15 minutes. Readjust tension to 2.0 g if it drifts.

  • Viability ("Wake-up"): Stimulate with 60 mM KCl. Contraction should exceed 1.5 g force. Wash out 3 times until tension returns to baseline. Repeat once to ensure stable response.

  • Experimental Contraction: Induce a sustained contraction with 60 mM KCl . Wait 10–15 minutes until a stable plateau is reached.

    • Scientific Note: KCl is preferred over Phenylephrine here because barnidipine is a voltage-dependent blocker. KCl clamps the voltage at a depolarized potential, favoring the inactivated channel state where barnidipine binds best.

  • Cumulative Dosing: Once the plateau is stable, add barnidipine cumulatively in half-log increments (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM... up to 1

    
    M).
    
    • Wait Time: Allow 10–15 minutes per dose. Barnidipine has slow kinetics; ensure the relaxation response stabilizes before the next addition.

    • Light Precaution: Perform this step in low light or with amber bath covers.

Protocol B: In Vitro Intracellular Calcium Imaging

Objective: Confirm that vasorelaxation correlates with reduced cytosolic calcium (


).
Cell Model:  A7r5 (Rat aortic smooth muscle cell line) or primary VSMCs.[1]
Materials
  • Dye: Fluo-4 AM (High affinity, large dynamic range).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Stimulus: High

    
     solution (60 mM KCl in HBSS).
    
Procedure
  • Seeding: Plate A7r5 cells on glass-bottom confocal dishes. Grow to 80% confluence.

  • Dye Loading: Incubate cells with 2

    
    M Fluo-4 AM + 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark.
    
  • De-esterification: Wash cells 2x with HBSS. Incubate for 20 minutes in dye-free HBSS to allow complete de-esterification of the AM ester.

  • Baseline Recording: Measure baseline fluorescence (

    
    ) for 1 minute using a confocal microscope (Ex: 488 nm, Em: 500–550 nm).
    
  • Pre-treatment: Add Barnidipine (various concentrations in separate wells) or Vehicle (0.1% DMSO) for 20 minutes.

  • Stimulation: Perfuse or add 60 mM KCl solution.

  • Measurement: Record the peak fluorescence (

    
    ) and the sustained plateau.
    
  • Analysis: Calculate

    
    . Barnidipine should dose-dependently suppress the KCl-induced calcium spike.
    

Data Analysis & Interpretation

Calculation of Relaxation

For the isometric tension assay, express relaxation as a percentage of the pre-contraction force:



Curve Fitting

Fit the data to a sigmoidal dose-response equation (variable slope) to determine the


 (-log 

):

Expected Results
  • Potency: Barnidipine is highly potent.[2] Expect an

    
     in the range of 1–10 nM  in KCl-depolarized tissues.
    
  • Kinetics: Unlike nifedipine, barnidipine relaxation may take longer to reach equilibrium (slow-onset) and will be very difficult to wash out (long-acting).

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Contraction Force Damaged endothelium or smooth muscle during dissection.Avoid stretching. Do not touch the lumen with forceps. Ensure PSS is fresh and oxygenated.
Drifting Baseline Temperature fluctuation or insufficient equilibration.Ensure bath is strictly 37°C. Allow full 60 min equilibration with tension readjustments.
No Relaxation with Drug Drug degradation or light exposure.Prepare fresh stock. Use amber tubes. Verify stock concentration.
Inconsistent

Variable pre-contraction levels.Normalize relaxation to the individual ring's max contraction. Use a consistent pre-contraction agent (KCl vs PE).

References

  • Wegener, J. W., Korstanje, C., & Nawrath, H. (2003).[1] Voltage-dependent effects of barnidipine in rat vascular smooth muscle. Journal of Cardiovascular Pharmacology, 42(2), 218-223.[1]

  • Löhn, M., et al. (2002).[3] Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C. Journal of Hypertension, 20(5), 917-922.

  • Jespersen, B., Tykocki, N. R., Watts, S. W., & Cobbett, P. J. (2015).[4] Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research.[4][5] Journal of Visualized Experiments, (95), e52324.[4]

  • Peña-Fernández, M. A., et al. (2023).[6] Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica, 64(4), 329-341.

  • Mazzetti, L., et al. (2003). The ACh-induced contraction in rat aortas is mediated by the Cys Lt1 receptor via intracellular calcium mobilization in smooth muscle cells. British Journal of Pharmacology, 139(7), 1333-1341.

Sources

Application Note: Elucidating the Cellular Impact of Barnidipine Hydrochloride Using Live-Cell Calcium Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Action of a Modern Antihypertensive

Barnidipine hydrochloride is a potent, fourth-generation dihydropyridine L-type calcium channel blocker (CCB) with a high degree of selectivity for vascular smooth muscle.[1][2] This selectivity, combined with a long duration of action, makes it an effective and well-tolerated therapeutic agent for the management of hypertension.[3][4] The primary therapeutic effect of barnidipine is the relaxation of blood vessels, which reduces peripheral vascular resistance and, consequently, lowers blood pressure.[1][5] Understanding the precise cellular mechanisms and quantifying the dose-dependent efficacy of barnidipine are critical for both preclinical drug development and fundamental research into cardiovascular physiology.

Live-cell calcium imaging is a powerful technique that provides real-time, high-resolution insights into the fluctuations of intracellular calcium ([Ca²⁺]i), a crucial second messenger in countless cellular processes, including muscle contraction.[6][7] By employing fluorescent calcium indicators, researchers can directly visualize and measure the inhibitory effects of compounds like barnidipine on calcium influx.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing calcium imaging to study the cellular effects of this compound. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer guidance on data interpretation, ensuring a robust and reproducible experimental design.

Scientific Principles: The "Why" Behind the "How"

Mechanism of Action: Barnidipine's Blockade of L-Type Calcium Channels

Voltage-gated L-type calcium channels (LTCCs) are essential for coupling membrane depolarization to calcium influx in excitable cells like vascular smooth muscle and cardiac myocytes.[8][9] In vascular smooth muscle, the influx of extracellular Ca²⁺ through LTCCs triggers a cascade of events leading to muscle contraction and vasoconstriction.[1]

Barnidipine exerts its antihypertensive effect by binding to and blocking these L-type calcium channels.[1][10] This blockade inhibits the influx of Ca²⁺, leading to smooth muscle relaxation and vasodilation.[2] Barnidipine's high lipophilicity allows it to accumulate in the cell membrane, contributing to its slow onset and long-lasting action.[1][11] Its selectivity for vascular smooth muscle over cardiac tissue minimizes effects on heart rate and contractility, which is a favorable clinical profile.[1][2]

Depolarization Membrane Depolarization (e.g., by high K+) LTCC_open L-Type Ca²⁺ Channel (LTCC) Opens Depolarization->LTCC_open Ca_influx Ca²⁺ Influx LTCC_open->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Contraction Vascular Smooth Muscle Contraction Ca_increase->Contraction Barnidipine Barnidipine HCl Barnidipine->LTCC_open Blocks

Caption: Mechanism of Barnidipine Action.

Principles of Fluorescent Calcium Imaging

Calcium imaging relies on indicators that exhibit a change in their fluorescent properties upon binding to Ca²⁺.[12] For live-cell imaging, cell-permeant versions of these dyes, typically acetoxymethyl (AM) esters, are used.[6]

  • Dye Loading: The lipophilic AM ester group allows the dye (e.g., Fura-2 AM, Fluo-4 AM) to passively diffuse across the cell membrane.

  • Dye Trapping: Inside the cell, ubiquitous intracellular esterases cleave the AM group, rendering the dye molecule charged and membrane-impermeant, effectively trapping it in the cytosol.[6]

  • Fluorescence Reporting: The trapped dye can now bind to intracellular Ca²⁺. This binding event alters the dye's fluorescence, which can be measured with a fluorescence microscope or plate reader.

Choosing a Calcium Indicator:

  • Fluo-4 (Single-Wavelength): Fluo-4 exhibits a large increase in fluorescence intensity upon binding Ca²⁺, with excitation around 494 nm and emission at 506 nm.[13] It is well-suited for high-throughput screening and qualitative imaging due to its bright signal.[14] However, signal intensity can be affected by variations in dye loading, cell thickness, and photobleaching.

  • Fura-2 (Ratiometric): Fura-2 is a ratiometric indicator, meaning its fluorescence excitation maximum shifts upon Ca²⁺ binding.[15][16] It is excited at ~380 nm in its Ca²⁺-free state and at ~340 nm when Ca²⁺-bound, with emission at ~510 nm for both. The ratio of the fluorescence emission at these two excitation wavelengths (340/380) is directly proportional to the intracellular Ca²⁺ concentration.[17] This ratiometric measurement corrects for variations in dye concentration, cell path length, and illumination intensity, providing a more accurate quantification of [Ca²⁺]i.[6][15]

Experimental Design and Protocols

Objective

The primary objective of this protocol is to quantify the inhibitory effect of this compound on L-type calcium channel-mediated Ca²⁺ influx in a relevant cell line. This is achieved by first inducing membrane depolarization to open LTCCs and then measuring the extent to which barnidipine can block the resulting rise in intracellular calcium.

Experimental Workflow

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A7r5 cells) Plate_Cells 2. Plate Cells on imaging-compatible plates Cell_Culture->Plate_Cells Load_Dye 3. Load with Ca²⁺ Indicator (e.g., Fura-2 AM) Plate_Cells->Load_Dye Baseline 4. Record Baseline Fluorescence Load_Dye->Baseline Add_Barnidipine 5. Add Barnidipine HCl (or vehicle) Baseline->Add_Barnidipine Add_KCl 6. Stimulate with High KCl (Depolarization) Add_Barnidipine->Add_KCl Record_Response 7. Record Ca²⁺ Response Add_KCl->Record_Response Analyze 8. Analyze Data (Calculate ΔRatio or ΔF/F₀) Record_Response->Analyze IC50 9. Generate Dose-Response Curve & Calculate IC₅₀ Analyze->IC50

Caption: Calcium Imaging Workflow for Barnidipine HCl.

Materials and Reagents
  • Cell Line: A7r5 rat aortic smooth muscle cells (or other suitable cell line expressing endogenous LTCCs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • Calcium Indicators:

    • Fura-2 AM (cell-permeant)

    • Fluo-4 AM (cell-permeant)

  • Reagents:

    • This compound

    • Potassium Chloride (KCl)

    • Ionomycin (positive control for maximal Ca²⁺ influx)[18]

    • Pluronic® F-127[19]

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Fluorescence microscope with appropriate filter sets for Fura-2 (340nm and 380nm excitation) or Fluo-4 (488nm excitation) and an emission filter around 510-530nm.

    • Alternatively, a fluorescence plate reader with kinetic reading capability.

    • Live-cell imaging chamber.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Detailed Protocols

Protocol 1: Cell Culture and Plating

  • Culture Cells: Maintain A7r5 cells in T-75 flasks in a 37°C, 5% CO₂ incubator.

  • Passage Cells: Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Plate for Imaging: 24-48 hours before the experiment, seed cells onto 35 mm glass-bottom imaging dishes or 96-well black, clear-bottom imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

Protocol 2: Calcium Indicator Loading (Ratiometric Fura-2 AM Method)

Causality Note: Fura-2 AM is recommended for precise quantification. The use of Pluronic F-127, a non-ionic surfactant, is crucial to prevent the aqueous precipitation of the hydrophobic AM ester dyes and facilitate their dispersion in the loading buffer.[19]

  • Prepare Stock Solutions:

    • Fura-2 AM Stock (1 mM): Dissolve 50 µg of Fura-2 AM in 45-50 µL of high-quality, anhydrous DMSO.[20]

    • Pluronic F-127 Stock (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO.

  • Prepare Loading Solution (Final Fura-2 AM concentration: 1-5 µM):

    • For each mL of imaging buffer (e.g., HBSS), add 1-5 µL of the 1 mM Fura-2 AM stock.

    • Add an equal volume of 20% Pluronic F-127 stock (e.g., 1-5 µL). This 1:1 ratio of dye to pluronic is critical.[20]

    • Vortex the solution vigorously for at least one minute to ensure the dye is fully dispersed.[15]

  • Load Cells:

    • Aspirate the culture medium from the plated cells.

    • Wash the cells once with imaging buffer.

    • Add the Fura-2 AM loading solution to the cells.

    • Incubate for 30-45 minutes at 37°C in the dark.[15] The optimal loading time may vary by cell type and should be determined empirically.[6]

  • Wash and De-esterify:

    • Aspirate the loading solution.

    • Wash the cells twice with fresh, warm imaging buffer to remove any extracellular dye.

    • Add fresh imaging buffer and incubate for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by cellular esterases.[21]

Protocol 3: Calcium Imaging and Data Acquisition

  • Mount Dish: Place the imaging dish onto the microscope stage.

  • Acquire Baseline: Begin image acquisition, alternating excitation between 340 nm and 380 nm and collecting emission at ~510 nm. Acquire images every 2-5 seconds. Record a stable baseline for 1-2 minutes.

  • Apply Barnidipine: Add this compound (or vehicle control - DMSO) to the dish to achieve the desired final concentration. It is best to prepare a 2X or 10X working stock and add it directly to the imaging buffer. Continue recording for 5-10 minutes to observe any direct effect of the compound and allow for channel binding.

  • Stimulate with KCl: Induce membrane depolarization and subsequent Ca²⁺ influx by adding a concentrated KCl solution to achieve a final concentration of 30-80 mM.[22][23] This high extracellular potassium concentration shifts the membrane potential, opening voltage-gated channels.[24]

  • Record Response: Continue recording for another 3-5 minutes to capture the full peak and subsequent plateau or decline of the calcium signal.

  • (Optional) Add Ionomycin: At the end of the experiment, add ionomycin (e.g., 5-10 µM) to elicit a maximal calcium response, which can be useful for data normalization.[14][20]

Data Interpretation and Expected Results

Data Analysis
  • Define Regions of Interest (ROIs): Select individual cells as ROIs.

  • Calculate Ratio: For each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation (F₃₄₀/F₃₈₀).

  • Normalize Data: Normalize the ratio data to the baseline before stimulation. This can be expressed as ΔRatio (Ratio - Ratio_baseline) or as a fold change (Ratio / Ratio_baseline).

  • Determine Peak Response: For each cell, find the peak amplitude of the Ca²⁺ signal following KCl stimulation.

  • Generate Dose-Response Curve: Plot the peak Ca²⁺ response against the logarithm of the barnidipine concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of barnidipine that inhibits 50% of the KCl-induced Ca²⁺ influx).

Expected Results
  • Vehicle Control: Cells treated with the vehicle (DMSO) should show a robust and rapid increase in the F₃₄₀/F₃₈₀ ratio upon stimulation with high KCl.

  • Barnidipine Treatment: Pre-incubation with barnidipine is expected to cause a dose-dependent inhibition of the KCl-induced calcium influx. At higher concentrations of barnidipine, the peak Ca²⁺ response will be significantly attenuated.[25][26]

Condition Barnidipine [nM] Peak F₃₄₀/F₃₈₀ Ratio (Normalized) % Inhibition
Vehicle Control01.00 ± 0.080%
Treatment 10.10.85 ± 0.0715%
Treatment 210.52 ± 0.0648%
Treatment 3100.18 ± 0.0482%
Treatment 41000.05 ± 0.0295%

Table 1: Example quantitative data showing the dose-dependent inhibition of KCl-induced calcium influx by this compound. Data are represented as mean ± SEM.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Low fluorescence signal Incomplete de-esterification; Sub-optimal dye concentration; Dye extrusion by organic anion transporters.Increase de-esterification time; Optimize Fura-2 AM concentration (1-10 µM); Add probenecid (an anion transport inhibitor) to the loading buffer.[14]
High background fluorescence Incomplete washing of extracellular dye; Autofluorescence from media components (e.g., phenol red, riboflavin).Wash cells thoroughly (3-4 times) after loading; Use a phenol red-free imaging buffer.
Cells are unresponsive to KCl Cells are unhealthy or dead; Low expression of voltage-gated Ca²⁺ channels.Check cell viability with Trypan Blue; Use a positive control like ionomycin to confirm dye loading and cell responsiveness; Use a cell line known to express LTCCs.
High phototoxicity/photobleaching Illumination intensity is too high; Exposure time is too long; Sampling rate is too fast.Reduce illumination intensity using neutral density filters; Minimize exposure time; Decrease the frequency of image acquisition.

Conclusion

Live-cell calcium imaging is an indispensable tool for characterizing the pharmacology of L-type calcium channel blockers like this compound. The protocols detailed in this guide, particularly the ratiometric approach using Fura-2, provide a robust framework for obtaining high-quality, quantitative data on the dose-dependent inhibition of calcium influx. By carefully controlling experimental parameters and understanding the underlying principles, researchers can gain valuable insights into the cellular mechanisms of action for both established and novel cardiovascular drugs.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Abcam. (n.d.). Fura-2 AM calcium imaging protocol.
  • MedChemExpress. (n.d.). This compound (Mepirodipine hydrochloride).
  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
  • Patsnap Synapse. (2024, June 14). What is this compound used for?
  • CDN. (n.d.). Calcium imaging protocol.
  • Geneesmiddeleninformatiebank. (n.d.). Summary of Product Characteristics.
  • JoVE. (2009, January 19). Calcium Imaging of Cortical Neurons using Fura-2 AM.
  • Bio-protocol. (2017, July 20). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
  • PubMed. (2009, January 19). Calcium imaging of cortical neurons using Fura-2 AM.
  • protocols.io. (2025, November 17). Calcium Imaging Protocol for hIPSC-derived Dopaminergic neurons.
  • MIMS Singapore. (n.d.). Barnidipine: Uses & Dosage.
  • Thermo Fisher Scientific. (2013, October 30). Fluo-4 Calcium Imaging Kit.
  • NIH. (2012, January 1). Imaging Calcium Sparks in Cardiac Myocytes.
  • APExBIO. (n.d.). Barnidipine (hydrochloride).
  • Lumiprobe. (n.d.). Fluo-4 AM, green fluorescent calcium indicator.
  • Biotium. (n.d.). Ionomycin, Calcium Salt.
  • ResearchGate. (n.d.). The impact of depolarization on calcium signals.
  • PMC - NIH. (n.d.). Calcium imaging: a technique to monitor calcium dynamics in biological systems.
  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs).
  • PMC - NIH. (2020, November 30). Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium.
  • PMC - NIH. (n.d.). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators.
  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
  • ResearchGate. (2025, August 9). Barnidipine: A new calcium channel blocker for hypertension treatment.
  • American Heart Association Journals. (2002, May 17). L-Type Calcium Channels. Circulation Research.
  • PubMed. (2009, January 16). Imaging of Ca2+ responses mediated by presynaptic L-type channels on GABAergic boutons of cultured hippocampal neurons.
  • ResearchGate. (n.d.). A Review on Barnidipine: A Novel Calcium Antagonist.

Sources

Application Note: High-Precision Protocol for Assessing Barnidipine Hydrochloride in Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Mechanistic Grounding

Introduction

Barnidipine Hydrochloride is a lipophilic, long-acting 1,4-dihydropyridine (DHP) calcium channel blocker (CCB). While its primary antihypertensive mechanism involves blocking L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells, emerging research highlights its pleiotropic protective effects on the vascular endothelium .

Unlike smooth muscle, endothelial cells (ECs) do not predominantly rely on voltage-gated Ca²⁺ channels for signaling. Therefore, assessing Barnidipine in ECs requires a shift in focus from "channel blocking" to antioxidant capacity, membrane stabilization, and nitric oxide (NO) synthase coupling .

The "Expertise" Gap: Why Standard Protocols Fail

Standard drug screening protocols often fail with Barnidipine due to two critical physicochemical properties:

  • Extreme Lipophilicity (LogP ~3.8): Leads to "solvent-shift precipitation" when stock DMSO solutions are spiked into aqueous media.

  • Photolability: The dihydropyridine ring rapidly oxidizes to a pyridine derivative under UV/Vis light, rendering the drug inactive and potentially generating cytotoxic photoproducts (nitroso derivatives).[1]

This guide provides a self-validating workflow to overcome these hurdles and accurately measure endothelial function.

Part 2: Pre-Experimental Core Directives

The "Dark & Dry" Handling Protocol

To be executed before any cell work.

ParameterCritical ActionRationale
Lighting Amber Only. Perform all weighing and dilutions under sodium vapor lamps or in a darkened room with amber-filtered light.Prevents aromatization of the DHP ring. Normal fluorescent lab light can degrade 30% of potency in <1 hour.
Solvent Anhydrous DMSO. Use a fresh bottle.[2][3][4]Hygroscopic DMSO absorbs water, drastically reducing Barnidipine solubility and causing stock precipitation.[4]
Storage -80°C (Aliquot). Store stocks in amber glass vials, not plastic, to prevent sorption.Plastic microfuge tubes can absorb lipophilic drugs, altering effective concentration.
Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for Barnidipine assessment, highlighting the "Danger Zones" where precipitation or degradation occurs.

Barnidipine_Workflow cluster_Assays Functional Readouts Stock Stock Prep (10 mM in DMSO) Dilution Intermediate Dilution (Step-wise in Media) Stock->Dilution Avoid Shock Precipitation Treatment Drug Treatment (Dark Conditions) Dilution->Treatment Culture Endothelial Culture (HUVEC/HAEC) Culture->Treatment 70-80% Confluence NO NO Bioavailability (DAF-FM) Treatment->NO ROS Oxidative Stress (DCFDA / MitoSOX) Treatment->ROS Viability Toxicity Control (CCK-8) Treatment->Viability

Figure 1: Critical workflow for Barnidipine assessment. Red nodes indicate steps requiring strict light protection.

Part 3: Detailed Experimental Protocols

Protocol A: Cell Model & Preparation

Target Cells: Human Umbilical Vein Endothelial Cells (HUVEC) or Human Aortic Endothelial Cells (HAEC). Media: Endothelial Cell Growth Medium-2 (EGM-2) with 2% FBS.

  • Coating: Pre-coat culture plates with Fibronectin (1 µg/cm²) . Barnidipine effects are sensitive to mechanotransduction; proper adhesion is vital.

  • Seeding: Seed cells to reach 70-80% confluence on the day of treatment. Over-confluent cells downregulate eNOS, masking the drug's effect.

  • Serum Starvation (Optional but Recommended): For signaling assays (e.g., phosphorylation), starve cells in 0.5% FBS media for 4-6 hours prior to treatment to synchronize the cell cycle.

Protocol B: Drug Preparation (The Anti-Precipitation Method)

Objective: Create a stable working solution without crashing the drug out of solution.

  • Stock: Dissolve Barnidipine HCl in anhydrous DMSO to 10 mM . Vortex vigorously in the dark.

  • Intermediate Step: Do NOT add 10 mM stock directly to the cell well.

    • Prepare a 100 µM intermediate by diluting stock 1:100 in warm (37°C) media.

    • Vortex immediately.[5]

  • Final Dosing: Dilute the intermediate into the final well volume to achieve target concentrations (e.g., 1 nM – 10 µM ).

    • Validation: Final DMSO concentration must be ≤ 0.1% .

    • Check: Inspect under a microscope.[6][7] If you see crystals/debris, the data is invalid.

Protocol C: Nitric Oxide (NO) Bioavailability Assay

Rationale: Barnidipine improves endothelial function by increasing NO availability, likely through antioxidant protection of NO rather than direct channel agonism.

  • Probe: Use DAF-FM Diacetate (more photostable and sensitive than Griess reagents).

  • Treatment: Incubate HUVECs with Barnidipine (0.1, 1, 10 µM) for 24 hours.

  • Loading:

    • Wash cells 2x with warm PBS.

    • Add 5 µM DAF-FM Diacetate in phenol-red-free media.

    • Incubate 30-45 mins at 37°C (Dark).

  • Cleavage: Wash 3x with PBS and incubate in fresh media for 20 mins (allows intracellular esterases to cleave the probe).

  • Stimulation (Trigger): Add Acetylcholine (10 µM) or Bradykinin (1 µM) to trigger eNOS.

  • Readout: Measure Fluorescence (Ex/Em: 495/515 nm).

    • Expectation: Barnidipine-treated cells should show maintained NO levels even under stress (e.g., if co-treated with Angiotensin II).

Protocol D: Oxidative Stress (ROS) Suppression

Rationale: This is the primary mechanism of Barnidipine in ECs. It scavenges free radicals that would otherwise degrade NO to peroxynitrite (ONOO⁻).

  • Stressor: Induce oxidative stress using H₂O₂ (200 µM) or Angiotensin II (1 µM) .

  • Co-Treatment: Treat cells with Barnidipine (1-10 µM) concurrently with the stressor for 24 hours.

  • Detection: Use CM-H2DCFDA (General ROS) or MitoSOX (Mitochondrial Superoxide).

  • Method:

    • Load probe (5 µM) for 30 mins.

    • Wash and read immediately.

    • Data Normalization: Normalize fluorescence to total protein content or cell number (via Crystal Violet or Hoechst stain) to rule out cytotoxicity artifacts.

Part 4: Mechanistic Visualization

The following diagram illustrates the proposed pathway by which Barnidipine benefits endothelial physiology, distinguishing it from its smooth muscle effects.

Barnidipine_Mechanism cluster_Protection Endothelial Protection Drug Barnidipine HCl (Lipophilic) Membrane Membrane Stabilization Drug->Membrane Intercalation ROS ROS / Superoxide (O2•-) Drug->ROS Scavenging/Inhibition eNOS eNOS Coupling (Dimerization) Membrane->eNOS Optimizes Environment ONOO Peroxynitrite (Toxic) ROS->ONOO + NO NO Nitric Oxide (NO) eNOS->NO Production NO->ONOO Degraded by ROS Function Vasodilation & Anti-Inflammation NO->Function Bioavailability

Figure 2: Barnidipine preserves NO bioavailability primarily by inhibiting ROS-mediated degradation.

Part 5: Data Analysis & Troubleshooting

Expected Results Table
AssayControl (Vehicle)Stressor Only (e.g., Ang II)Barnidipine + StressorInterpretation
Viability (CCK-8) 100%60-70%85-95%Cytoprotective effect.
ROS (DCFDA) Low RFUHigh RFU (3-4x)Reduced RFU (towards baseline)Antioxidant activity.
NO (DAF-FM) High RFULow RFURestored RFUPreservation of endothelial function.
Troubleshooting Guide (Self-Validation)
  • Issue: High variability between wells.

    • Cause: Inconsistent lighting during handling or pipetting errors due to viscous DMSO.

    • Fix: Use a repeater pipette for the intermediate dilution; ensure dark room compliance.

  • Issue: Crystals observed in culture media.

    • Cause: "Solvent shock."

    • Fix: Warm the media to 37°C before adding the drug.[5][7] Do not exceed 10 µM in aqueous media.

  • Issue: No effect seen in NO assay.

    • Cause: Cells may be senescent (high passage) or media contains high insulin (masks effects).

    • Fix: Use HUVECs < Passage 5. Starve cells of growth factors 4 hours prior to assay.

References

  • Toba, H., et al. (2005). "Calcium channel blockers and endothelial function: pleiotropic effects beyond blood pressure reduction." Hypertension Research.

  • Ioele, G., et al. (2014). "Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review." Current Medicinal Chemistry.

  • BenchChem Technical Support. "Managing Photosensitivity of Dihydropyridine Calcium Channel Blockers in Experimental Settings."

  • Matsubara, M., et al. (2006). "Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells." Atherosclerosis. (Note: Benidipine and Barnidipine share structural homology and antioxidant mechanisms).

  • Creative BioLabs. "Endothelial Cell Isolation and Culture Protocols."

Sources

Troubleshooting & Optimization

overcoming barnidipine hydrochloride interference in LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Interference and Instability in Barnidipine HCl Analysis Document ID: TSC-BAR-2026-02 Status: Active Audience: Bioanalytical Scientists, DMPK Researchers

Introduction: The "Dihydropyridine" Challenge

Welcome to the technical support hub for Barnidipine Hydrochloride. As a researcher, you likely selected Barnidipine for its potent calcium channel blocking properties, but you are now encountering the "Dihydropyridine (DHP) Paradox": the molecule is pharmacologically potent but analytically fragile.

Barnidipine presents a trifecta of analytical challenges:

  • Photolability: The 1,4-dihydropyridine ring rapidly oxidizes to a pyridine analogue under UV light, leading to "ghost peaks" and loss of quantification.

  • High Lipophilicity: It adheres aggressively to injection needles, tubing, and plasticware, causing severe carryover.

  • Isobaric Interference: In complex matrices (plasma/serum), phospholipids can suppress ionization or co-elute.

This guide provides validated solutions to these specific failure modes.

Module 1: Pre-Analytical Stability (The "Ghost" Peaks)

Q: My calibration curve degrades within hours. Why is Barnidipine disappearing?

A: You are likely observing photo-oxidative aromatization . Barnidipine contains a 1,4-dihydropyridine ring.[1][2] Under UV/VIS light (specifically <400 nm), this ring loses two hydrogen atoms and aromatizes into a pyridine derivative. This is not a random degradation; it is a thermodynamically favorable conversion to a stable aromatic system.

The Mechanism: The DHP ring absorbs light energy, facilitating the transfer of hydride/protons, resulting in the pyridine analogue (M-2H). This analogue has a different mass (m/z 490 instead of 492) and different retention time, often appearing as a late-eluting "ghost peak."

Troubleshooting Protocol: The "Darkroom" Standard
ParameterRecommendationScientific Rationale
Labware Amber Glass Silanized VialsBlocks UV <450nm; Silanization prevents adsorption.
Lighting Sodium Vapor or Gold Fluorescent FiltersEliminates UV radiation responsible for DHP aromatization.
Solvent Avoid Chlorinated Solvents (e.g., CHCl3)Chlorinated solvents can generate free radicals under light, accelerating oxidation.
Temperature Keep autosampler at 4°C Slows reaction kinetics of any residual oxidation.

Module 2: Chromatographic Performance (The "Sticky" Compound)

Q: I see Barnidipine peaks in my blank samples (Carryover). How do I clean the system?

A: Barnidipine is highly lipophilic (High LogP).[3] It adsorbs to the rotor seal of the injection valve and the inner surface of the injection needle. A standard aqueous/organic wash is insufficient.

The Solution: Aggressive Organic Wash You must solubilize the hydrophobic residue. We recommend a dual-wash system or a chaotic wash sequence.

Validated Needle Wash Composition:

  • Wash 1 (Organic/Strong): Acetonitrile:Isopropanol:Acetone (40:30:30 v/v/v) + 0.1% Formic Acid.

    • Why: Isopropanol and Acetone are stronger solubilizers for lipophilic DHPs than Acetonitrile alone. Acid helps protonate the basic amine, keeping it soluble.

  • Wash 2 (Aqueous/Weak): Water:Methanol (90:10 v/v).

    • Why: Removes the strong organic solvent to prevent "plug" effects during the next injection.

Visualization: Carryover Troubleshooting Logic

CarryoverLogic Start Issue: Peak in Blank Sample Step1 Run 3x System Blanks (No Injection) Start->Step1 Dec1 Peak Persists? Step1->Dec1 Source1 Contamination Source: Mobile Phase or Column Head Dec1->Source1 Yes (System) Source2 Contamination Source: Injector/Needle Adsorption Dec1->Source2 No (Injector) Action1 Action: Replace Mobile Phase Flush Column (100% ACN) Source1->Action1 Action2 Action: Implement IPA/Acetone Needle Wash Source2->Action2

Caption: Decision tree for isolating the source of Barnidipine carryover (System vs. Injector).

Module 3: Mass Spectrometry Optimization

Q: What are the optimal MRM transitions for Barnidipine?

A: Barnidipine ionizes best in ESI Positive Mode due to the secondary amine in the pyrrolidinyl side chain.

Validated MRM Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (eV)
Barnidipine 492.2

315.1 150 ms25-30
Barnidipine-d5 (IS)497.4

315.1 150 ms25-30

Note: The 315.1 fragment corresponds to the cleavage of the ester linkage, a highly stable fragment characteristic of this class.

Q: I am seeing ion suppression. Should I use Protein Precipitation (PPT)?

A: Avoid PPT if sensitivity is critical. While PPT (using Acetonitrile) is fast, it fails to remove plasma phospholipids (glycerophosphocholines) which elute late and suppress ionization. For Barnidipine, which requires low pg/mL sensitivity, Liquid-Liquid Extraction (LLE) is the Gold Standard.

Module 4: Extraction Protocol (LLE vs. PPT)

Comparative Data: Extraction Efficiency
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery >90% (High)75-85% (Moderate)
Matrix Effect High (Phospholipids remain)Low (Phospholipids removed)
Sensitivity (LLOQ) ~100 pg/mL~0.5 - 5 pg/mL
Cleanliness Dirty (Risk of source fouling)Clean
Recommended LLE Workflow
  • Aliquot: 200 µL Plasma + 20 µL Internal Standard (Barnidipine-d5).

  • Buffer: Add 100 µL Ammonium Acetate (pH 9.0) to ensure the amine is uncharged (neutral species extract better into organic solvents).

  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Diethyl Ether.

    • Why MTBE? It forms a clear upper layer that is easy to remove and does not extract polar phospholipids as aggressively as Ethyl Acetate.

  • Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

  • Dry: Evaporate under Nitrogen @ 40°C.

  • Reconstitute: 100 µL Mobile Phase (ensure high organic content, e.g., 50% ACN, to prevent adsorption to the vial).

Visualization: Extraction Workflow

ExtractionWorkflow Sample Plasma Sample + IS (d5) Buffer Alkaline Buffer (pH 9.0) Sample->Buffer Neutralize Amine Solvent Add MTBE (Lipophilic Extraction) Buffer->Solvent LLE PhaseSep Phase Separation (Phospholipids stay in Aqueous) Solvent->PhaseSep Vortex/Spin Dry Evaporate & Reconstitute PhaseSep->Dry Top Layer

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects.

References

  • Talari, G. R., & Kumar, V. K. (2019).[4] Simultaneous Estimation and Validation of LC-MS Method for the Determination of Barnidipine in Human Plasma: Its Stability Indicating. Rasayan Journal of Chemistry, 12(1), 389-401.[4]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Journal of Bioanalysis & Biomedicine.

  • Thermo Fisher Scientific. (2020). A sensitive LCMS MS method for the analysis of barnidipine at Sub-picogram level in human plasma.[3][5] Application Note.

  • SCIEX. (2018). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Technical Note.

  • Ioele, G., et al. (2014).[1] Different photodegradation behavior of barnidipine under natural and forced irradiation.[2] Journal of Photochemistry and Photobiology A: Chemistry.

Sources

managing photostability issues of barnidipine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Photostability Issues of Barnidipine Hydrochloride in Solution

Role: Senior Application Scientist Status: Operational

Introduction: The Dihydropyridine Challenge

Welcome to the technical support hub for This compound . As a researcher working with 1,4-dihydropyridine (DHP) calcium channel blockers, you are likely encountering a critical variable: photolability .[1][2][3][4]

Barnidipine HCl is structurally defined by a dihydropyridine ring, which is thermodynamically unstable under UV and visible light (300–450 nm). Upon exposure, this ring undergoes rapid oxidation (aromatization) to form a pyridine derivative. This transformation is not merely a cosmetic change; it results in the complete loss of pharmacological activity and the generation of impurities that can confound HPLC/LC-MS data.

This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols required to maintain the integrity of Barnidipine in solution.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the chemistry. The degradation of Barnidipine is a photochemical oxidation process.[3]

The Aromatization Pathway

When Barnidipine in solution absorbs a photon (specifically in the UV-A or blue-visible spectrum), the dihydropyridine ring excites and loses two hydrogen atoms. This results in the formation of a pyridine analog. This reaction follows pseudo-first-order kinetics , meaning the rate of degradation is directly proportional to the concentration of the drug and the intensity of the light flux.

Key Consequence: The pyridine analog is pharmacologically inactive and possesses a different retention time and absorbance spectrum, often leading to "ghost peaks" in chromatograms.

Barnidipine_Degradation cluster_0 Critical Failure Mode Barnidipine Barnidipine (Active) 1,4-Dihydropyridine Ring Photon Photon Absorption (hv: 300-450 nm) Barnidipine->Photon ExcitedState Excited State (Singlet/Triplet) Photon->ExcitedState Oxidation Aromatization (-2H) ExcitedState->Oxidation Pyridine Pyridine Impurity (Inactive/Toxic) Oxidation->Pyridine Irreversible

Figure 1: The photochemical aromatization pathway of Barnidipine HCl. The transition from DHP to Pyridine is irreversible and driven by photon absorption.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose stability issues in your current workflow.

Symptom: Rapid Loss of Potency in Stock Solutions
Potential CauseDiagnostic CheckCorrective Action
Ambient Light Exposure Are you weighing/dissolving under standard fluorescent lab lights?Switch to Sodium Vapor Lamps (589 nm) or red-light filters. Standard "white" lab lights emit enough UV/Blue light to degrade Barnidipine in minutes.
Solvent Effect Are you using highly polar, oxygenated solvents (e.g., Ethanol/Methanol) without protection?Degradation is faster in organic solvents than aqueous buffers. Prepare immediately before use. Do not store dilute organic stocks.
Container Leaks Are you using clear glass wrapped in foil?Foil can tear or leave gaps. Use Class A Amber Glassware exclusively.
Symptom: "Ghost Peaks" or RRT Shifts in HPLC
Potential CauseDiagnostic CheckCorrective Action
Autosampler Exposure Is the HPLC autosampler tray transparent or illuminated?Disable internal autosampler lights. Use amber vials. If the tray is open, cover it with an opaque shield.
Pyridine Impurity Does the new peak have a UV spectrum distinct from Barnidipine?The pyridine derivative typically has a lower

than the parent DHP. Run a reference standard of the pyridine impurity to confirm identity.

Module 3: Validated Experimental Protocols

Protocol A: Safe Handling & Preparation

Objective: To prepare a 1 mM stock solution of Barnidipine HCl without inducing photodegradation.

Prerequisites:

  • Lighting: Room equipped with Sodium Vapor Lamps (Gold fluorescent tubes) or Red LED (>600 nm).

  • Glassware: Low-actinic amber volumetric flasks.

Step-by-Step:

  • Environment Check: Turn off all standard overhead fluorescent lighting. Engage sodium/red safety lights.

  • Weighing: Tare an amber weighing boat. Weigh the required amount of Barnidipine HCl.

    • Note: If using a clear weighing boat, cover with an opaque box immediately after taring and weighing.

  • Dissolution: Transfer solid to an amber volumetric flask.

  • Solvent Addition: Add solvent (typically Methanol or DMSO for stocks).

    • Critical: If sonication is required, ensure the sonicator bath is covered with an opaque lid or aluminum foil.

  • Storage: If not used immediately, wrap the amber flask in aluminum foil (double layer) and store at -20°C.

    • Shelf Life: Discard diluted working solutions after 4 hours, even if protected.

Protocol B: ICH Q1B Photostability Stress Test

Objective: To empirically determine the degradation rate of Barnidipine in your specific vehicle/solvent.

Workflow Diagram:

Protocol_ICH Start Start: 1 mM Barnidipine Solution Split Split Sample Start->Split DarkControl Control: Dark/Wrapped (Thermal Reference) Split->DarkControl LightSample Test: Light Exposed (ICH Q1B Option 2) Split->LightSample Analysis HPLC Analysis (t=0, 1h, 4h, 24h) DarkControl->Analysis LightSample->Analysis Source Light Source: Cool White Fluorescent + Near UV Source->LightSample Irradiation Calc Calculate % Degradation: (1 - [Test]/[Control]) * 100 Analysis->Calc

Figure 2: Experimental workflow for validating photostability limits using ICH Q1B guidelines.

Methodology:

  • Prepare Sample: Dissolve Barnidipine to target concentration in the desired vehicle.

  • Split: Divide into two quartz or glass vials.

    • Vial A (Dark Control): Wrap completely in aluminum foil.

    • Vial B (Exposed): Leave unwrapped.

  • Expose: Place both vials in a photostability chamber (or under a D65 lamp) providing ~1.2 million lux hours (visible) and 200 W·h/m² (UV).[5][6]

  • Sample: Aliquot at

    
     hours.
    
  • Analyze: Inject onto HPLC.

    • Pass Criteria: The "Dark Control" must show < 2% degradation. The "Exposed" sample data defines your handling window.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use clear plastic tubes if I work quickly? A: No. In dilute solutions, photodegradation can initiate within seconds under strong fluorescent light. The "induction period" is virtually non-existent for DHPs. Always use amber tubes or wrap clear tubes in foil before adding the solution.

Q2: Is the degradation reversible? A: No. The conversion from the dihydropyridine ring to the pyridine ring is an irreversible oxidation. Once the sample is degraded, it cannot be "fixed" and must be discarded.

Q3: Does temperature affect photostability? A: While temperature drives thermal degradation, it is not the primary driver of photodegradation. However, heat can accelerate the secondary kinetics. Always use a "Dark Control" (wrapped sample) alongside your light sample to distinguish between heat-induced and light-induced degradation (1).

Q4: I see a yellowing of my clear solution. What does this mean? A: Barnidipine HCl powder is yellow.[7] However, a shift in the shade of yellow or the development of a precipitate in solution often indicates advanced photodegradation or hydrolysis. Verify purity immediately.

References

  • International Council for Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.[5][8] European Medicines Agency.[7] Available at: [Link]

  • Ioele, G., et al. (2014).[9] Photostability of barnidipine in combined cyclodextrin-in-liposome matrices.[9][10] Future Medicinal Chemistry.[9] Available at: [Link]

  • Alvarez-Lueje, A., et al. (2003). Photostability of dihydropyridine calcium channel blockers: A review. (General mechanism reference). Available at: [Link] (Note: Generalized mechanism for DHP class).

Sources

addressing matrix effects in the bioanalysis of barnidipine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Bioanalytical Division Subject: Troubleshooting Matrix Effects & Stability in LC-MS/MS Workflows

Welcome to the Barnidipine Technical Hub

You are likely here because you are encountering sensitivity loss, variable recovery, or irregular internal standard (IS) response in your Barnidipine HCl assays.

Barnidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker.[1][2] Bioanalysis of this molecule is notoriously difficult due to two converging factors: extreme photosensitivity (which mimics matrix-induced loss) and high susceptibility to phospholipid-induced ion suppression in electrospray ionization (ESI).

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your current method might be failing.

Module 1: Pre-Analytical "Ghost" Effects (Stability)

Users often mistake analyte degradation for matrix-induced ion suppression. Before optimizing your mass spec, you must validate your handling environment.

The Mechanism of Failure

Barnidipine contains a dihydropyridine ring.[2][3][4][5][6] Upon exposure to UV or visible light (specifically


 nm), this ring undergoes oxidative aromatization , converting the active DHP structure into a pharmacologically inactive pyridine derivative. This reaction is irreversible and occurs rapidly in solution.

Key Symptom: Signal drops across the entire batch over time, regardless of matrix cleanliness.

Protocol: The "Yellow Room" Standard
  • Lighting: All extraction and handling must occur under monochromatic sodium vapor lamps (Yellow Light). Standard white fluorescent lights will degrade Barnidipine in plasma within minutes.

  • Labware: Use amber borosilicate glassware exclusively. For LC vials, use amber glass with PTFE-lined caps.

  • Adsorption Control: Barnidipine is highly lipophilic (

    
    ). It adsorbs to polypropylene.
    
    • Corrective Action: Do not store neat standard solutions in plastic. Ensure your reconstitution solvent contains at least 30% organic (Acetonitrile/Methanol) to prevent adsorption to the injection vial walls.

Module 2: The Matrix Effect (Ion Suppression)

If your stability is controlled but you still see low sensitivity or variable IS response, endogenous plasma lipids are likely suppressing ionization.

The Root Cause: Phospholipids

In ESI+, glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) elute late in the run. If you use Protein Precipitation (PPT), these lipids remain in the sample. They compete for charge on the droplet surface, causing signal suppression , often appearing as "blind spots" in your chromatogram where the analyte elutes.

Decision Matrix: Extraction Method Selection

Use the following logic flow to select the correct extraction technique for your sensitivity requirements.

ExtractionLogic Start Required LLOQ? HighSens < 50 pg/mL (High Sensitivity) Start->HighSens MedSens > 1 ng/mL (Routine Analysis) Start->MedSens LLE Liquid-Liquid Extraction (LLE) Rec: TBME or EtAc:Hexane HighSens->LLE Most Specific SPE Solid Phase Extraction (SPE) Rec: Polymer-based (MCX/Plexa) HighSens->SPE Automated PPT Protein Precipitation (PPT) RISK: High Matrix Effect MedSens->PPT Fastest PLR Phospholipid Removal Plates (e.g., Ostro/Phree) MedSens->PLR Cleaner Matrix Effect Warning Matrix Effect Warning PPT->Matrix Effect Warning

Figure 1: Extraction Strategy Decision Tree. For Barnidipine, LLE is the gold standard for minimizing matrix effects.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

LLE is superior to PPT for Barnidipine because phospholipids are generally not extracted into non-polar solvents like hexane/ether mixtures, whereas the lipophilic drug is.

  • Aliquot: 200

    
    L Plasma into a glass tube.
    
  • IS Addition: Add 50

    
    L of Barnidipine-d5  (Deuterated IS is mandatory for matrix compensation).
    
  • Buffer: Add 100

    
    L Ammonium Acetate (pH 9.0) to ensure the basic amine is uncharged (free base form) for extraction.
    
  • Extraction Solvent: Add 1.5 mL tert-Butyl Methyl Ether (TBME) or a mixture of n-Hexane:Ethyl Acetate (1:1) .

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean amber tube.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: 100

    
    L Mobile Phase (e.g., 70% ACN / 30% Water + 0.1% Formic Acid).
    
Module 3: Chromatographic Resolution

Even with LLE, traces of matrix may persist. Your LC method is the final barrier.

Column & Mobile Phase Strategy

Barnidipine is a basic compound.[2] Silanol interactions on the column can cause peak tailing, which reduces signal-to-noise (S/N) ratio.

ParameterRecommendationRationale
Column C18 with high carbon load & end-capping (e.g., Kinetex C18 or Gemini NX-C18).Prevents secondary interaction with silanols; improves peak shape.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 - 4.0).Acidic pH keeps Barnidipine protonated for solubility; buffer stabilizes ionization.
Mobile Phase B Acetonitrile (ACN).Methanol creates higher backpressure and often lower ionization efficiency for DHPs.
Gradient Wash step at 95% B for 2 minutes.Critical: You must flush late-eluting phospholipids to prevent them from wrapping around to the next injection.
Module 4: Troubleshooting FAQ

Q1: My Internal Standard (IS) response varies significantly between patient samples. Why? A: This is the hallmark of "Relative Matrix Effect." The suppression is not constant across different subjects.

  • Immediate Fix: Switch to a Stable Isotope Labeled (SIL) IS (e.g., Barnidipine-d5). An analog IS (like Nifedipine or Nitrendipine) will not co-elute perfectly and will not experience the exact same suppression at the exact same time.

  • Calculation: Calculate the IS-Normalized Matrix Factor (MF) .

    
    
    If 
    
    
    
    , you have significant suppression.

Q2: I see a "ghost peak" in my blank samples after a high concentration injection. A: This is carryover, common with lipophilic drugs like Barnidipine.

  • Fix: Change your needle wash solvent. A standard 50:50 MeOH:Water wash is insufficient. Use a "strong" wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .

Q3: Can I use APCI instead of ESI? A: Yes. Some literature suggests Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than ESI. However, ESI is generally more sensitive for Barnidipine. Only switch to APCI if you cannot resolve the matrix effect via extraction (LLE).

References
  • Niwa, T., et al. (2006). "Simultaneous determination of barnidipine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2][5]

  • Ioele, G., et al. (2014).[7] "Photostability of barnidipine in combined cyclodextrin-in-liposome matrices." Future Medicinal Chemistry.

  • Terakawa, M., et al. (1999). "Determination of barnidipine in human plasma by high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B.

Sources

dealing with low bioavailability of barnidipine hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Why is your exposure low?

Low bioavailability (BA) with Barnidipine HCl is rarely a simple issue of "not enough drug." It is a multifactorial problem involving solubility-limited absorption (Class II drug) and extensive first-pass metabolism.

Before altering your dose, use this diagnostic logic to pinpoint the failure mode.

Barnidipine_Troubleshooting Start PROBLEM: Low Plasma Exposure (AUC) Check_Vehicle Check Dosing Vehicle (Visual Inspection) Start->Check_Vehicle Precipitation Precipitation observed upon dilution/dosing? Check_Vehicle->Precipitation Solubility_Issue ROOT CAUSE: Solubility Limited (Precipitation in GI tract) Precipitation->Solubility_Issue Yes Check_Metabolites Analyze Plasma for Metabolites (M-1, M-3, Pyridine analog) Precipitation->Check_Metabolites No (Clear Solution) High_Metabolites High Metabolite/Parent Ratio? Check_Metabolites->High_Metabolites Metabolism_Issue ROOT CAUSE: First-Pass Effect (CYP3A Saturation required) High_Metabolites->Metabolism_Issue Yes (>10:1) Check_Light Check Sample Handling (Light Exposure) High_Metabolites->Check_Light No Degradants Presence of Pyridine derivative (Aromatization)? Check_Light->Degradants Stability_Issue ROOT CAUSE: Photodegradation Degradants->Stability_Issue Yes

Figure 1: Diagnostic decision tree for isolating bioavailability failure modes in dihydropyridine studies.

Module A: Solubility & Formulation Strategy

The Core Problem: Barnidipine HCl is a lipophilic 1,4-dihydropyridine. While the hydrochloride salt form improves initial dissolution compared to the free base, it is prone to rapid precipitation in the high-pH environment of the small intestine (the "spring and parachute" failure). Standard methylcellulose suspensions often fail to maintain supersaturation.

Recommended Vehicle Protocols
Protocol A: SBE-β-Cyclodextrin Complex (Preferred for IV/Oral)

Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) forms an inclusion complex that protects the drug from light and prevents precipitation.

  • Stock Preparation: Dissolve Barnidipine HCl in DMSO at 20 mg/mL.

  • Vehicle Prep: Prepare 20% (w/v) SBE-β-CD in 0.9% Saline.

  • Complexation:

    • Slowly add DMSO stock to the SBE-β-CD solution while vortexing.

    • Target Ratio: 10% DMSO / 90% SBE-β-CD Vehicle.

    • Final Concentration: ~2 mg/mL.

  • QC Check: Solution must be optically clear. If cloudy, sonicate for 5 mins at <30°C.

Protocol B: Lipid-Based Self-Emulsifying System (SEDDS)

Best for oral gavage (PO) to stimulate lymphatic transport and bypass some liver metabolism.

ComponentFunction% w/w
Capryol 90 Oil Phase (Solubilizer)40%
Cremophor EL Surfactant (Emulsifier)40%
Transcutol HP Co-surfactant20%

Procedure:

  • Mix excipients at 40°C until homogenous.

  • Add Barnidipine HCl powder directly to the oil mix.

  • Stir at 37°C until dissolved (approx. 2-4 hours).

  • Dosing: Administer directly or disperse in water (1:10) immediately prior to gavage to form a nano-emulsion.

Module B: Overcoming First-Pass Metabolism

The Core Problem: Barnidipine undergoes extensive first-pass metabolism via CYP3A4 (human) or CYP3A1/2 (rat). In rats, absolute bioavailability is naturally low (11-18%) due to high hepatic blood flow and enzyme activity [1].

Species-Specific PK Expectations

Do not expect 100% bioavailability. Use the data below to benchmark your results.

ParameterRat (IV)Rat (PO)Dog (PO)Human (PO)
Tmax -0.3 - 0.4 h0.3 - 0.4 h1.0 - 1.6 h
Bioavailability (F) 100%11 - 18% 6 - 9% ~1.1%
Half-life (t1/2) 0.6 h-4.1 h~20 h (modified release)
Major Metabolite Oxidized pyridineOxidized pyridineOxidized pyridineOxidized pyridine

Data aggregated from Teramura et al. [1] and SPC data [2].

Troubleshooting High Clearance

If your AUC is below the expected range shown above:

  • Saturation Dosing: Dihydropyridines often show non-linear PK. Low doses (<1 mg/kg) may be completely metabolized by the liver. Increasing the dose to 3-10 mg/kg in rats can saturate CYP enzymes and disproportionately increase AUC [1].

  • Sampling Frequency: Tmax is extremely rapid (20 mins) in rodents. If your first bleed is at 1 hour, you have missed the Cmax and 90% of the AUC.

    • Correct Schedule: 5, 15, 30, 60, 120, 240 mins.

Module C: Photostability & Handling

The Core Problem: Barnidipine is highly photosensitive. Exposure to UV or visible light causes the aromatization of the dihydropyridine ring into a pyridine derivative, which is pharmacologically inactive [3].

Photodegradation Barnidipine Barnidipine (Active Dihydropyridine) Light UV/VIS Light (>30 mins) Barnidipine->Light Pyridine Pyridine Derivative (Inactive Impurity) Light->Pyridine Oxidation/Aromatization

Figure 2: Pathway of light-induced inactivation.

Essential Handling Protocols
  • Amber Glassware: All stock solutions must be prepared in amber glass.

  • Lighting: Perform weighing and formulation under Sodium Vapor Lamps (yellow light) or in a darkened room with UV-filtered LED.

  • In-Vivo Protection: For infusion studies, wrap syringes and tubing in aluminum foil.

Frequently Asked Questions (FAQ)

Q: Can I use simple pH adjustment to dissolve Barnidipine? A: No. While Barnidipine is a hydrochloride salt, its pKa and lipophilicity mean that simply lowering the pH often results in precipitation as soon as the formulation enters the neutral pH of the blood or intestine. You must use a co-solvent (PEG/DMSO) or complexing agent (Cyclodextrin).

Q: Why do I see two peaks in my HPLC analysis of the "pure" drug? A: Barnidipine has two chiral centers. While the pharmaceutical product is the (S,S) enantiomer, chiral inversion or degradation products (pyridine derivative) can appear. Ensure your method separates the pyridine impurity from the parent, as they have similar retention times on C18 columns [4].

Q: My rat PK data shows high variability between animals. Why? A: This is typical for CYP3A substrates. Hepatic CYP expression varies significantly between individual rats (age, sex, stress levels).

  • Fix: Use a crossover design where possible.

  • Fix: Ensure animals are fasted (food effects are significant for lipophilic drugs).

Q: Is the "Form I" polymorph critical for solution preparation? A: No. Polymorphs (Form I vs Form II) affect dissolution rate from a solid tablet. Once dissolved in DMSO or PEG for a liquid formulation, the crystal habit is irrelevant.

References

  • Teramura, T., Watanabe, T., Higuchi, S., & Hashimoto, K. (1995).[1] Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica, 25(11), 1237-1246.[1]

  • Dutch Medicines Evaluation Board. (2023).[2][3][4] Public Assessment Report: Barnidipine HCl Teva Retard.

  • Ioele, G., De Luca, M., & Ragno, G. (2014).[5] Photostability of barnidipine in combined cyclodextrin-in-liposome matrices. Future Medicinal Chemistry, 6(1), 35-43.[6][7]

  • Cheng, Z. G., et al. (2014).[3][8] Synthesis and characterization of impurities of this compound. Molecules, 19(9), 1344-1352.[8]

Sources

Validation & Comparative

A Comparative Guide to Dihydropyridine Calcium Channel Blockers and Their Differential Effects on Vascular Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of dihydropyridine (DHP) calcium channel blockers (CCBs), focusing on their differential effects on vascular reactivity. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced distinctions between these widely prescribed antihypertensive agents. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for assessing vascular function.

Introduction: Beyond Blood Pressure Reduction

Dihydropyridine CCBs are a cornerstone in the management of hypertension and angina pectoris.[1][2][3][4] Their primary mechanism of action involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[1][2][3][4][5][6] However, the therapeutic landscape of DHPs is not monolithic. Significant heterogeneity exists within this class, with individual agents exhibiting distinct pharmacological profiles that translate into differential effects on vascular reactivity, target organ protection, and clinical outcomes.[6][7]

This guide moves beyond a simple recitation of antihypertensive efficacy to explore the subtleties that differentiate these drugs. We will examine how factors such as pharmacokinetics, tissue selectivity, and effects on the sympathetic nervous system contribute to their unique vascular signatures.

The Molecular Target: The L-type Calcium Channel

The interaction between DHPs and the L-type calcium channel (LTCC) is a complex, multi-step process.[8] These drugs bind to the α1-subunit of the channel, which forms the central pore.[9][10] The binding site is located at the interface between domains III and IV of the α1-subunit.[10] The binding of DHPs is state-dependent, with a higher affinity for the open and inactivated states of the channel, which are more prevalent at depolarized membrane potentials.[11] This voltage-dependent binding contributes to their vascular selectivity, as smooth muscle cells in arterioles have a more depolarized resting membrane potential compared to cardiac myocytes.

Different DHP derivatives exhibit variations in their binding kinetics and affinity, which can influence their duration of action and potency.[8][12] For instance, molecular modeling studies have shown that subtle differences in the chemical structure of DHPs can lead to distinct interactions with key amino acid residues within the binding pocket, such as Tyr_IIIS6, Tyr_IVS6, and Gln_IIIS5.[11][12] These molecular-level distinctions are the foundation for the diverse vascular effects observed among different DHP agents.

Comparative Analysis of Key Dihydropyridine Calcium Channel Blockers

This section provides a comparative analysis of prominent DHP CCBs, highlighting their differential effects on vascular reactivity based on experimental and clinical data.

First Generation: Nifedipine

Nifedipine, the prototypical DHP, is characterized by its rapid onset and short duration of action in its immediate-release formulation. This pharmacokinetic profile can lead to reflex tachycardia, a compensatory increase in heart rate due to the abrupt drop in blood pressure and subsequent sympathetic nervous system activation.[13] While effective at lowering blood pressure, this reflex activation can be undesirable in certain patient populations. Extended-release formulations of nifedipine have been developed to mitigate this effect.[13][14]

Second Generation: Felodipine and Nicardipine

Second-generation DHPs like felodipine and nicardipine were developed to have improved pharmacokinetic profiles and greater vascular selectivity compared to nifedipine. Nicardipine, for instance, exhibits potent coronary and cerebral vasodilatory effects with minimal impact on myocardial contractility.[15] However, some second-generation agents can still induce a degree of reflex tachycardia.[6]

Third Generation: Amlodipine and Lercanidipine

The third generation of DHPs represents a significant advancement, characterized by long half-lives, gradual onset of action, and high vascular selectivity.[16]

  • Amlodipine: With its long half-life of 30-50 hours, amlodipine provides consistent 24-hour blood pressure control with once-daily dosing.[16][17] Its gradual onset of action minimizes reflex tachycardia.[6][13] Furthermore, amlodipine has been shown to have pleiotropic effects beyond blood pressure lowering, including anti-atherosclerotic properties and the ability to improve endothelial function.[4][18] Some studies suggest amlodipine can reduce blood pressure variability, which may contribute to its cardiovascular protective effects.[19][20]

  • Lercanidipine: Lercanidipine is distinguished by its high lipophilicity and remarkable vascular selectivity.[21][22][23] Experimental data from human cardiovascular tissue demonstrates a significantly higher vasoselectivity for lercanidipine compared to amlodipine and nifedipine.[21][22] This high vascular-to-cardiac selectivity ratio translates to a lower incidence of negative inotropic effects.[21][22] The proposed mechanisms for its high vasoselectivity include its high lipophilicity, leading to accumulation in the cell membrane, and a unique interaction with the vascular splice variant of the L-type calcium channel (Cav1.2b).[24][25] Some evidence also suggests that lercanidipine may block T-type calcium channels, which could contribute to its renal protective effects.[23]

Fourth Generation: Cilnidipine

Cilnidipine represents a newer generation of DHPs with a unique dual-blocking action on both L-type and N-type calcium channels.[5][26][27] The blockade of N-type calcium channels, which are predominantly located on sympathetic nerve terminals, inhibits the release of norepinephrine.[5][27][28] This sympatholytic effect provides an additional mechanism for blood pressure reduction and helps to suppress the reflex tachycardia often associated with potent vasodilation.[26][27] Clinical and experimental studies have shown that cilnidipine can reduce heart rate and plasma norepinephrine levels, effects not typically observed with other DHPs like amlodipine.[28][29] This unique profile makes cilnidipine a promising agent for hypertensive patients with sympathetic overactivity.[26][29]

Data Summary: Comparative Effects of Dihydropyridine CCBs
FeatureNifedipine (Immediate Release)AmlodipineLercanidipineCilnidipine
Generation FirstThirdThirdFourth
Onset of Action RapidGradualGradualGradual
Duration of Action ShortLongLongLong
Vascular Selectivity ModerateHighVery High[21][22]High
Reflex Tachycardia SignificantMinimal[6][13]MinimalSuppressed[26][27]
Sympathetic Nervous System ActivationNeutral/Slight Activation[13]NeutralInhibition[5][28][29]
Additional Channel Blockade L-typeL-type (potential N-type)[19]L-type, T-type[23]L-type, N-type[5][26][27]
Pleiotropic Effects -Anti-atherosclerotic[4][18], Improves Endothelial Function[1][18]Renal Protective[23]Renal Protective[26], Cardioprotective[27]

Experimental Assessment of Vascular Reactivity

To elucidate the differential effects of DHP CCBs on vascular function, robust and reproducible experimental models are essential. Wire myography and pressure myography are two gold-standard in vitro techniques for assessing the reactivity of isolated small arteries.[30][31]

Wire Myography

Wire myography is an isometric technique used to measure the contractile and relaxant responses of small blood vessel segments.[30][31][32] It allows for the investigation of vascular reactivity in vessels from various species and vascular beds under controlled experimental conditions.[30][31]

Wire_Myography_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting & Equilibration cluster_experiment Experimental Protocol Dissection Isolate Artery Cleaning Remove Adipose Tissue Dissection->Cleaning Sectioning Cut 2mm Segments Cleaning->Sectioning Mounting Mount on Wires Sectioning->Mounting Equilibration Equilibrate in PSS at 37°C Mounting->Equilibration Normalization Normalize to Optimal Tension Equilibration->Normalization Viability Test Viability (KPSS) Normalization->Viability Endothelium Check Endothelium (ACh) Viability->Endothelium Drug_Addition Add DHP CCB Endothelium->Drug_Addition Response Record Vasomotor Response Drug_Addition->Response Pressure_Myography_Workflow cluster_prep Vessel Preparation cluster_mounting Cannulation & Pressurization cluster_experiment Experimental Protocol Dissection Isolate Artery Cleaning Clean Vessel Dissection->Cleaning Cannulation Mount on Cannulas Cleaning->Cannulation Pressurization Pressurize to 60 mmHg Cannulation->Pressurization Equilibration Equilibrate at 37°C Pressurization->Equilibration Myogenic_Tone Assess Myogenic Tone Equilibration->Myogenic_Tone Drug_Superfusion Superfuse with DHP CCB Myogenic_Tone->Drug_Superfusion Diameter_Change Measure Diameter Change Drug_Superfusion->Diameter_Change DHP_Signaling_Pathway cluster_dhp Dihydropyridine CCBs cluster_channels Calcium Channels cluster_effects Vascular & Systemic Effects Amlodipine Amlodipine L_type L-type Ca2+ Channel (Vascular Smooth Muscle) Amlodipine->L_type Anti_Athero Anti-atherosclerotic Effects Amlodipine->Anti_Athero e.g., Increased NO bioavailability Lercanidipine Lercanidipine Lercanidipine->L_type T_type T-type Ca2+ Channel (e.g., Renal Arterioles) Lercanidipine->T_type Cilnidipine Cilnidipine Cilnidipine->L_type N_type N-type Ca2+ Channel (Sympathetic Nerve Terminal) Cilnidipine->N_type Vasodilation Vasodilation L_type->Vasodilation Inhibition of Ca2+ influx Dec_NE Decreased Norepinephrine Release N_type->Dec_NE Inhibition of Ca2+ influx Renal_Protection Renal Protection T_type->Renal_Protection Afferent & Efferent Arteriolar Dilation Dec_BP Decreased Blood Pressure Vasodilation->Dec_BP Dec_Symp Decreased Sympathetic Tone Dec_NE->Dec_Symp Dec_Symp->Dec_BP

Sources

Evaluating the Synergistic Effects of Barnidipine with Angiotensin Receptor Blockers (ARBs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Dual-Pathway Blockade

In the landscape of resistant hypertension and metabolic syndrome, monotherapy often hits a "ceiling effect," where dose escalation yields diminishing returns on blood pressure (BP) control while exponentially increasing side effects.[1] This guide evaluates the synergistic efficacy of Barnidipine—a lipophilic, sustained-release calcium channel blocker (CCB)—combined with Angiotensin Receptor Blockers (ARBs).

Unlike standard regimens involving Amlodipine, Barnidipine offers a unique dual-benefit profile:

  • High Lipophilicity: Ensures gradual receptor occupancy, minimizing the "trough-to-peak" variability that triggers reflex tachycardia.

  • Renal Microvascular Protection: While most CCBs dilate only afferent arterioles (increasing glomerular pressure), Barnidipine exhibits N-type calcium channel blocking activity, facilitating efferent arteriole dilation and reducing intraglomerular pressure.

When paired with an ARB (e.g., Losartan, Valsartan), the combination achieves hemodynamic neutrality : the ARB-induced venodilation counteracts the CCB-induced arteriolar dilation, significantly mitigating peripheral edema—the primary cause of CCB discontinuation.

Mechanistic Rationale & Signaling Pathways

To understand the synergy, one must analyze the convergence of the Calcium-Calmodulin pathway and the Renin-Angiotensin-Aldosterone System (RAAS).

The Hemodynamic Counterbalance
  • Barnidipine (CCB): Blocks L-type

    
     channels in vascular smooth muscle 
    
    
    
    Pre-capillary arteriolar dilation
    
    
    Reduced Systemic Vascular Resistance (SVR). Risk:[1] Capillary hydrostatic pressure increase (Edema).[2]
  • ARB: Blocks

    
     receptors 
    
    
    
    Post-capillary venular dilation. Benefit: Normalizes capillary hydrostatic pressure, resolving edema.
Diagram 1: Synergistic Mechanism of Action

The following diagram illustrates how Barnidipine and ARBs converge to lower blood pressure while canceling out adverse feedback loops (Aldosterone escape and Edema).

Synergistic_Mechanism Barnidipine Barnidipine (CCB) L_Channel L-Type Ca++ Channel (Vascular Smooth Muscle) Barnidipine->L_Channel Blocks Arteriolar_Dil Arteriolar Dilation (Pre-capillary) Barnidipine->Arteriolar_Dil Induces ARB ARB (Losartan/Valsartan) AT1_Receptor AT1 Receptor ARB->AT1_Receptor Antagonizes Venular_Dil Venular Dilation (Post-capillary) ARB->Venular_Dil Induces Ca_Influx Intracellular Ca++ Influx L_Channel->Ca_Influx Promotes Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction BP_Reduction Synergistic BP Reduction Vasoconstriction->BP_Reduction Inhibited Hydrostatic_Press Capillary Hydrostatic Pressure Arteriolar_Dil->Hydrostatic_Press Increases Arteriolar_Dil->BP_Reduction Venular_Dil->Hydrostatic_Press Decreases (Normalizes) Venular_Dil->BP_Reduction Edema Peripheral Edema Hydrostatic_Press->Edema

Figure 1: Mechanistic convergence. Note how the ARB-mediated venular dilation (Right branch) neutralizes the hydrostatic pressure increase caused by Barnidipine (Left branch), preventing edema while maintaining BP reduction.

Comparative Performance Analysis

The following data synthesizes findings from key clinical studies (e.g., BASIC-HT, comparative metabolic studies) to benchmark Barnidipine against the standard of care (Amlodipine).

Table 1: Barnidipine vs. Amlodipine (in Combination with ARBs)
FeatureBarnidipine + ARBAmlodipine + ARBScientific Implication
Receptor Affinity High L-type + N-type (Renal)Primarily L-typeN-type blockade reduces glomerular hypertension.
Lipophilicity High (Slow onset, sustained)ModerateBarnidipine shows less reflex sympathetic activation.
Peripheral Edema Low (~2-4%) Moderate (~10-15%)Better adherence with Barnidipine due to cosmetic/comfort factors.
Insulin Sensitivity Improved (Increased M-value)NeutralBarnidipine/ARB is superior for Diabetic Hypertensives.
Inflammatory Markers Reduced (TNF-α, hs-CRP)Neutral/Slight ReductionBarnidipine exhibits pleiotropic anti-inflammatory effects.
Table 2: Metabolic Impact (Barnidipine/Losartan vs. Telmisartan/HCTZ)

Data derived from comparative studies on insulin sensitivity in diabetic hypertensives.

ParameterBarnidipine (20mg) + LosartanTelmisartan + HCTZ (Diuretic)
HbA1c Significant DecreaseNo Change / Slight Increase
Adiponectin Increased (Protective)No Change
Insulin Resistance (HOMA) DecreasedNeutral
Adverse Events (Metabolic) NeutralUric acid increase (Thiazide effect)

Experimental Protocols for Validation

For researchers intending to validate these synergistic effects, the following protocols utilize Spontaneously Hypertensive Rats (SHR) and Isobolographic Analysis . These are self-validating systems designed to eliminate artifacts (e.g., stress-induced BP spikes).

Protocol A: In Vivo Telemetry Assessment (SHR Model)

Objective: Quantify the 24-hour hemodynamic profile without restraint stress.

  • Subject Selection: Male SHR rats (12-14 weeks old), confirmed hypertension (SBP > 150 mmHg).

  • Surgical Implantation:

    • Anesthetize with isoflurane (2-3%).

    • Implant radio-telemetry transmitter (e.g., DSI PA-C40) catheter into the abdominal aorta.

    • Critical Step: Allow 10 days post-op recovery to return to baseline circadian rhythm.

  • Baseline Acquisition: Record 48 hours of drug-free baseline data.

  • Dosing Regimen (Crossover Design):

    • Group A: Vehicle (Control).

    • Group B: Barnidipine (0.3 mg/kg/day).

    • Group C: Losartan (10 mg/kg/day).

    • Group D: Combination (Barnidipine 0.3 + Losartan 10).

    • Washout: 7 days between treatments.

  • Data Analysis: Calculate Mean Arterial Pressure (MAP) and Heart Rate (HR). Look for "Super-additivity" (Effect D > Effect B + Effect C).

Protocol B: Isobolographic Analysis (Statistical Validation)

Objective: Mathematically distinguish between additive and synergistic effects.

  • Dose-Response Construction: Determine the

    
     (Effective Dose for 50% BP reduction) for Barnidipine alone and ARB alone.
    
  • Theoretical Additive Line: Plot the

    
     of Drug A on the Y-axis and Drug B on the X-axis. Connect them with a straight line.
    
  • Experimental Plotting: Administer fixed-ratio combinations (e.g., 1:1, 1:3) and determine the experimental

    
     of the mixture (
    
    
    
    ).
  • Interpretation:

    • Point on Line: Additive.

    • Point Below Line: Synergistic (Requires less drug than predicted).

    • Point Above Line: Antagonistic.

Diagram 2: Experimental Workflow (SHR Telemetry)

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Acquisition cluster_2 Phase 3: Analysis SHR_Select SHR Selection (>150 mmHg) Surgery Telemetry Implantation SHR_Select->Surgery Recovery 10-Day Recovery Surgery->Recovery Baseline 48h Baseline Recording Recovery->Baseline Dosing Daily Dosing (Mono vs Combo) Baseline->Dosing Washout 7-Day Washout Dosing->Washout Data_Extract MAP/HR Extraction Dosing->Data_Extract Washout->Dosing Crossover Isobologram Isobolographic Analysis Data_Extract->Isobologram

Figure 2: Preclinical validation workflow using telemetry to ensure stress-free data acquisition, followed by statistical confirmation of synergism.

References

  • Van Zwieten, P. A. (1998).[3] Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist.[3][4] Blood Pressure Supplement, 1, 5-8. Link

  • Derosa, G., et al. (2015). Comparison of the effects of barnidipine+losartan compared with telmisartan+hydrochlorothiazide on several parameters of insulin sensitivity in patients with hypertension and type 2 diabetes mellitus. Hypertension Research, 38, 618–623. Link

  • Mancia, G., et al. (2008). Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension: A 24-week, randomized, open-label, pilot study. Current Therapeutic Research, 69(3), 197-209. Link

  • Tallarida, R. J. (2012).[5] Revisiting the isobole and related quantitative methods for assessing drug synergism. Journal of Pharmacology and Experimental Therapeutics, 342(1), 2-8. Link

  • Nakamura, T., et al. (2000).[6] Benidipine, a Long-Acting Calcium-Channel Blocker, Prevents the Progression to End-Stage Renal Failure in a Rat Mesangioproliferative Glomerulonephritis.[6] Nephron, 85, 335-342. (Mechanistic reference for N-type renal benefits). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.